Product packaging for Nickelic hydroxide(Cat. No.:CAS No. 12125-56-3)

Nickelic hydroxide

Cat. No.: B080708
CAS No.: 12125-56-3
M. Wt: 112.739 g/mol
InChI Key: UMTMDKJVZSXFNJ-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Research Perspectives

The scientific journey of nickel(II) hydroxide (B78521) began in the early to mid-20th century, primarily driven by its application as an electrode material in battery technologies. royalsocietypublishing.orgnih.govresearchgate.net Early research was largely concentrated on its role in nickel-cadmium (NiCd) and later nickel-metal hydride (NiMH) batteries, as well as its formation as a corrosion product on nickel and its alloys. royalsocietypublishing.orgnih.gov A pivotal moment in the understanding of nickel(II) hydroxide chemistry came in the late 1960s when Bode and his colleagues proposed a model that described the electrochemical oxidation of nickel(II) hydroxide to nickel(III) oxyhydroxide and its subsequent reduction. royalsocietypublishing.orgnih.govenu.kz This model introduced the concept of two distinct phases, α-Ni(OH)₂ and β-Ni(OH)₂, which laid the groundwork for future structural and electrochemical studies. royalsocietypublishing.orgnih.gov

For much of the late 20th century, research remained focused on these two primary areas: batteries and corrosion. researchgate.netenu.kz However, the turn of the century marked a significant diversification in the research perspectives on nickel(II) hydroxide. Driven by advancements in nanotechnology and a growing demand for new materials with specific functionalities, the scope of investigation expanded dramatically. enu.kz Researchers began to explore the potential of nickel(II) hydroxide in a variety of new applications, moving beyond its traditional roles.

Significance in Contemporary Chemical Science and Engineering

In modern chemical science and engineering, nickel(II) hydroxide is recognized as a highly versatile material with a broad spectrum of applications. researchgate.netchemimpex.com Its significance stems from its unique electrochemical, catalytic, and physical properties, which can be tailored through various synthesis methods and by creating composite materials. researchgate.netbohrium.com

The contemporary applications of nickel(II) hydroxide are diverse and include:

Energy Storage: It remains a critical component in rechargeable batteries, particularly NiMH batteries used in hybrid vehicles and portable electronics. chemimpex.comchemimpex.comnih.gov Furthermore, it is a promising electrode material for supercapacitors, which are energy storage devices known for their high power density and long cycle life. royalsocietypublishing.orgbenthamdirect.comcolab.ws

Catalysis: Nickel(II) hydroxide serves as a catalyst in various chemical reactions. chemimpex.comchemimpex.com It is particularly noted for its role in electrocatalysis, including the oxygen evolution reaction (OER) in water splitting for hydrogen production, a key process in renewable energy technologies. acs.orgosti.gov Its catalytic activity also extends to the oxidation of organic compounds. enu.kz

Electrochromic Devices: The ability of nickel(II) hydroxide to change color in response to an electric current makes it suitable for use in smart windows and displays. ontosight.airoyalsocietypublishing.org

Sensors: Its electrochemical properties are also harnessed in the development of various electrochemical sensors. royalsocietypublishing.orgenu.kz

Environmental Remediation: It is utilized in wastewater treatment for the removal of heavy metals. chemimpex.com

The development of nanostructured forms of nickel(II) hydroxide, such as nanosheets, nanoflowers, and nanoribbons, has further broadened its applicability by enhancing its surface area and reactivity. enu.kzmdpi.com

Scope and Research Focus of the Outline

This article provides a focused examination of the chemical compound nickel(II) hydroxide within the context of advanced materials research. The scope is strictly limited to the scientific and technical aspects of the compound, adhering to the following structure:

Section 1: : This section has provided a historical overview and highlighted the contemporary significance of the compound.

Subsequent Sections will delve into:

The distinct polymorphs of nickel(II) hydroxide, α-Ni(OH)₂ and β-Ni(OH)₂. royalsocietypublishing.orgnih.govresearchgate.net

Common synthesis methodologies, such as chemical precipitation, electrochemical deposition, and hydrothermal methods. royalsocietypublishing.orgresearchgate.netresearchgate.net

Key physical and chemical properties, including its electrochemical behavior. royalsocietypublishing.orgresearchgate.net

The research focus is on presenting detailed findings and data related to these specific areas.

Structure

2D Structure

Chemical Structure Depiction
molecular formula H6NiO3 B080708 Nickelic hydroxide CAS No. 12125-56-3

Properties

CAS No.

12125-56-3

Molecular Formula

H6NiO3

Molecular Weight

112.739 g/mol

IUPAC Name

nickel;trihydrate

InChI

InChI=1S/Ni.3H2O/h;3*1H2

InChI Key

UMTMDKJVZSXFNJ-UHFFFAOYSA-N

SMILES

O.O.O.[Ni]

Canonical SMILES

O.O.O.[Ni]

Other CAS No.

12125-56-3

Related CAS

12054-48-7 (Parent)

Origin of Product

United States

Crystallographic and Structural Elucidation of Nickel Ii Hydroxide Polymorphs

Fundamental Polymorphs: α-Nickel(II) Hydroxide (B78521) and β-Nickel(II) Hydroxide

Nickel(II) hydroxide is known to exist in two primary polymorphic forms, designated as α-Ni(OH)₂ and β-Ni(OH)₂. wikipedia.orgroyalsocietypublishing.orgatamanchemicals.com The β-phase, which is isostructural with brucite (Mg(OH)₂), is the more crystalline and thermodynamically stable form. rsc.org It occurs naturally as the mineral theophrastite. wikipedia.orgrsc.org The α-phase is a less crystalline, hydrotalcite-like structure that is generally considered preferable for electrochemical applications due to a higher theoretical capacity. wikipedia.orgresearchgate.netacs.org However, the α-polymorph is metastable and tends to recrystallize to the β-form in aqueous alkaline environments. wikipedia.orgatamanchemicals.com

The fundamental difference between the two polymorphs lies in their layered structure and interlayer spacing. rsc.orgechemi.com

β-Nickel(II) Hydroxide (β-Ni(OH)₂): This polymorph features a hexagonal close-packed arrangement of hydroxide (OH⁻) ions with nickel (Ni²⁺) ions occupying the octahedral sites between every two layers. rsc.orgechemi.com The structure consists of tightly packed Ni(OH)₂ sheets held together by weak van der Waals forces, resulting in a well-defined, layered crystal. core.ac.uk It crystallizes in the trigonal P-3m1 space group. wikipedia.org

α-Nickel(II) Hydroxide (α-Ni(OH)₂): The α-phase consists of similar Ni(OH)₂ layers to the beta form, but these layers are separated by intercalated water molecules and, often, various anions. wikipedia.orgatamanchemicals.com This intercalation results in a significantly larger and more variable interlayer distance (c-axis) compared to the β-phase. wikipedia.orgrsc.org The structure is often described as turbostratic, indicating a high degree of rotational and translational disorder between the layers. researchgate.net

The table below summarizes the typical crystallographic parameters for both polymorphs.

Propertyα-Nickel(II) Hydroxideβ-Nickel(II) Hydroxide
Crystal System Trigonal / HexagonalTrigonal
Space Group P-3m1 (disordered)P-3m1 (No. 164)
a Lattice Parameter ~3.07 Å - 3.098 Å~3.117 Å - 3.126 Å
c Lattice Parameter ~21.6 Å - 23.4 Å (highly variable)~4.595 Å - 4.605 Å
Interlayer Spacing ~7.2 Å - 8.0 Å~4.6 Å
Key Feature Intercalated water and anions between layers. wikipedia.orgatamanchemicals.comTightly packed layers with no intercalated species. atamanchemicals.com
Natural Mineral Jamborite (related)Theophrastite. wikipedia.orgrsc.org

Data compiled from references royalsocietypublishing.org, rsc.org, wikipedia.org, researchgate.net.

The α-Ni(OH)₂ structure is intrinsically hydrated, and its chemical formula is more accurately represented as α-Ni(OH)₂·xH₂O. royalsocietypublishing.orgnih.gov The degree of hydration, denoted by 'x', can vary, typically within the range of 0.41 to 0.7. royalsocietypublishing.orgnih.gov These intercalated water molecules are a fundamental component of the α-phase structure, contributing to its expanded interlayer spacing. royalsocietypublishing.org

Beyond water, the interlayer space of α-Ni(OH)₂ can host a wide variety of foreign anions, such as nitrate (B79036) (NO₃⁻), sulfate (B86663) (SO₄²⁻), carbonate (CO₃²⁻), and even large organic surfactant molecules. royalsocietypublishing.orgenu.kz This process of intercalation is a key characteristic of the α-phase. The size and charge of the intercalated anions can further increase the interlayer distance and modify the material's properties. enu.kz For instance, the incorporation of nitrate anions is a common feature when nickel nitrate is used as a precursor in synthesis. royalsocietypublishing.org The removal of this interlayer water from α-Ni(OH)₂ requires high temperatures, often occurring concurrently with the decomposition of the hydroxide to nickel oxide (NiO). royalsocietypublishing.orgnih.gov

Structural Distinctions and Interlayer Characteristics

Structural Disorder and Imperfections in Nickel(II) Hydroxide Systems

Ideal crystalline structures are rare in synthesized nickel hydroxide materials. Instead, they frequently exhibit several types of structural disorder, which significantly influence their physical and electrochemical properties. royalsocietypublishing.orgnih.gov These imperfections include stacking faults, mechanical stress, and the incorporation of ionic impurities. royalsocietypublishing.orgroyalsocietypublishing.orgnih.gov

Stacking fault disorder is a prevalent imperfection in layered materials like nickel hydroxide. royalsocietypublishing.orgdiamond.ac.uk It arises from the nature of the bonding within the crystal: strong ionic bonds exist within the individual Ni(OH)₂ sheets, while the interactions between adjacent layers are comparatively weak. royalsocietypublishing.orgrsc.org This allows layers to "slip" or misalign relative to one another, disrupting the ideal stacking sequence along the crystallographic c-axis. royalsocietypublishing.orgdiamond.ac.uk This can result in a turbostratic structure where layers are randomly oriented. diamond.ac.uk

The presence of stacking faults does not affect the order within the ab-plane but introduces disorder only along the stacking direction. royalsocietypublishing.org This leads to characteristic selective or anisotropic broadening of specific peaks in X-ray diffraction (XRD) patterns, particularly those with a non-zero 'l' Miller index (hkl reflections where l ≠ 0). royalsocietypublishing.orgcambridge.org Spectroscopic techniques like Raman and infrared (IR) spectroscopy can also identify stacking faults, which give rise to additional O-H stretching modes. royalsocietypublishing.orgenu.kz

Internal mechanical stress can be introduced into the nickel hydroxide lattice through several mechanisms:

Anion Intercalation: The insertion of large polyatomic anions, such as nitrate, into the interlayer space of α-Ni(OH)₂ can induce significant mechanical stress. royalsocietypublishing.orgnih.govenu.kz

Phase Transformation: During the chemical aging process where α-Ni(OH)₂ converts to the more stable β-Ni(OH)₂, a substantial change in the unit cell's c-parameter occurs (from ~8.0 Å down to ~4.6 Å). royalsocietypublishing.orgnih.govenu.kz This lattice contraction and expansion generates considerable compressive and tensile forces along the c-direction of the α- and β-phases, respectively. royalsocietypublishing.orgnih.govenu.kz

Electrochemical Cycling: In battery applications, the redox cycling between Ni(OH)₂ and nickel oxyhydroxide (NiOOH) involves changes in density and interlayer distances, which introduces mechanical stress and can lead to swelling or damage of the electrode material. core.ac.ukenu.kz

External Forces: The hierarchical 2D nanosheet structure of some nickel hydroxide composites can facilitate crystal deformation under applied mechanical stress, which can amplify piezoelectric effects. nih.gov

The incorporation of foreign ions, either as intercalated anions or as substitutes for Ni²⁺ cations in the lattice, is a major form of structural disorder. royalsocietypublishing.orgnih.gov

Intercalated Anions: As discussed, anions like nitrates can become trapped in the interlayer region during synthesis, leading to the formation of basic nickel salts or layered hydroxysalts. royalsocietypublishing.orgrsc.orgrsc.org These intercalated species are a defining feature of the α-phase and related derivatives. enu.kz

Cationic Substitution: Foreign cations can substitute for Ni²⁺ ions within the hydroxide layers. For example, replacing some nickel with cobalt can alter the lattice parameters and affect the material's electrochemical properties. enu.kz The incorporation of iron (Fe), often as an unintentional impurity from potassium hydroxide (KOH) electrolyte, has a profound effect. escholarship.org Trace amounts of Fe can inhibit the transformation of α-Ni(OH)₂ to β-Ni(OH)₂, instead promoting the formation of a more active NiFe-layered double hydroxide phase. escholarship.org This demonstrates that even small amounts of ionic impurities can fundamentally alter the structural evolution and properties of the material. escholarship.org

Mechanical Stress Effects on Crystalline Structure

Related Nickel Hydroxide-Based Materials and Derivatives

Beyond the primary α- and β-polymorphs of nickel(II) hydroxide, a variety of related materials and derivatives exist. These compounds are structurally similar to Ni(OH)₂ but incorporate other ions or exhibit more complex layering arrangements.

Basic Nickel Salts and Hydroxynitrates

Several basic salts of nickel are structurally related to nickel hydroxides. royalsocietypublishing.org Among these, nickel hydroxynitrates (NHNs) are notable. These materials can be synthesized from nickel(II) nitrate and are represented by the general formula Ni(OH)₂₋ₓ(NO₃)ₓ·nH₂O, which is identical to that used for nitrate-containing α-Ni(OH)₂. royalsocietypublishing.orgnih.gov Specific compositions of nickel hydroxynitrates that have been identified include Ni₂(OH)₃(NO₃), Ni₃(OH)₄(NO₃)₂, and Ni(OH)(NO₃). royalsocietypublishing.orgnih.govrsc.org

A key structural feature of NHNs is that the nitrate anions are directly bonded to the nickel cations, and they possess trigonal symmetry. royalsocietypublishing.orgnih.gov This direct coordination of nitrate is also observed in some samples of α-Ni(OH)₂. royalsocietypublishing.orgnih.gov However, a fundamental distinction lies in their hydration. While α-Ni(OH)₂ is intrinsically hydrated, NHNs can be prepared as anhydrous materials. nih.gov The primary difference between hydrated NHNs and nitrate-containing α-Ni(OH)₂ relates to the relative spacing and alignment of the adjacent layers, with NHNs generally showing more defined crystallinity compared to the turbostratic nature of α-Ni(OH)₂. royalsocietypublishing.orgnih.gov Other basic nickel salts include nullaginite (Ni₂(OH)₂CO₃) and otwayite ((Ni,Mg)₂(OH)₂CO₃·H₂O), which have different unit cell symmetries (monoclinic) from the trigonal NHNs. royalsocietypublishing.orgnih.gov

Recent studies have utilized vibrational spectroscopy to distinguish between different layered hydroxynitrate compositions. rsc.org For instance, the separation between symmetric stretching bands in the infrared spectrum is significantly different for Ni₃(OH)₄(NO₃)₂ (210 cm⁻¹) compared to Ni(OH)(NO₃)·H₂O (109 cm⁻¹), providing a clear method for identification. rsc.org

Table 1: Comparison of Nickel Hydroxynitrate (NHN) and α-Ni(OH)₂

Feature Nickel Hydroxynitrates (NHNs) α-Ni(OH)₂
General Formula Ni(OH)₂₋ₓ(NO₃)ₓ·nH₂O Ni(OH)₂·nH₂O (often with intercalated anions)
Nitrate Bonding Directly coordinated to Ni cations Can be intercalated between layers or directly bonded
Hydration Can be prepared as anhydrous materials Intrinsically hydrated
Crystallinity Generally more crystalline Often poorly crystalline or turbostratic
Symmetry Trigonal Trigonal

Layered Double Hydroxides (LDHs) Incorporating Nickel

Layered double hydroxides (LDHs), also known as hydrotalcite-like compounds, are a class of materials with the general formula [M²⁺₁₋ₓM³⁺ₓ(OH)₂]ˣ⁺[Aⁿ⁻]ₓ/ₙ·mH₂O. mdpi.comfrontiersin.org These structures consist of positively charged brucite-like layers where some divalent cations (M²⁺) are substituted by trivalent cations (M³⁺). The resulting net positive charge is balanced by interlayer anions (Aⁿ⁻). mdpi.comfrontiersin.org

Nickel can be incorporated into LDH structures, most commonly by the isomorphous substitution of Mg²⁺ with Ni²⁺ in the brucite-like layers. oup.com This results in materials like Ni-Al LDH or Ni-Fe LDH. researchgate.netacs.orgosti.gov The synthesis of nickel-containing LDHs is often achieved through co-precipitation methods, where salts of the desired metals (e.g., Ni(NO₃)₂, Al(NO₃)₃) are precipitated from a solution at a controlled pH. mdpi.comresearchgate.net Other methods include hydrothermal and microwave treatments, which can influence the crystallinity of the final product. mdpi.com

The properties of Ni-containing LDHs are highly dependent on their composition and the synthesis route. For example, the incorporation of different trivalent cations like Al³⁺, Fe³⁺, Co³⁺, or Cr³⁺ can tune the material's properties for various applications. researchgate.net An alternative synthesis approach involves the intercalation of nickel complexes, such as [Ni(edta)]²⁻, into the interlayer space of a pre-formed LDH, like Mg-Al LDH. oup.com This method results in a layered structure where the nickel species reside in the gallery between the hydroxide sheets, leading to a significant expansion of the interlayer distance. oup.com

Table 2: Examples of Nickel-Containing Layered Double Hydroxides

LDH Type Synthesis Method Key Structural Feature Reference
Mg/Ni–Al LDH Co-precipitation (variable pH, hydrothermal, microwave) Ni(III) stabilized in the brucite-like layers mdpi.com
Ni-Al LDH Secondary (seeded) growth High crystallinity and uniform cation composition acs.org
Ni-Fe LDH Partial substitution with Fe²⁺ Presence of Fe-O-Fe atomic motifs osti.govosti.gov
Mg-Al-[Ni(edta)] LDH Intercalation via coprecipitation [Ni(edta)]²⁻ complex anions in the interlayer gallery oup.com
Ni-Cr LDH Co-precipitation Ni and Cr cations within the hydroxide layers researchgate.net

Advanced Synthesis Methodologies for Controlled Nickel Ii Hydroxide Architectures

Precipitation-Based Synthesis Techniques

Precipitation methods are among the most common and straightforward approaches for synthesizing nickel(II) hydroxide (B78521). royalsocietypublishing.org They involve the reaction of a soluble nickel salt with a base, leading to the precipitation of Ni(OH)₂. These techniques can be further divided into chemical and electrochemical precipitation.

Chemical Precipitation Routes and Parametric Control

Chemical precipitation is a versatile method for producing nickel(II) hydroxide by reacting a nickel(II) salt, such as nickel sulfate (B86663) (NiSO₄) or nickel nitrate (B79036) (Ni(NO₃)₂), with a precipitating agent like sodium hydroxide (NaOH) or ammonia (B1221849) (NH₃). royalsocietypublishing.orgresearchgate.net The properties of the resulting Ni(OH)₂ are highly dependent on several reaction parameters:

pH: The pH of the reaction medium plays a critical role in determining the phase and morphology of the nickel hydroxide. For instance, lower pH values in hydrothermal synthesis have been shown to favor the formation of hexagonal nanosheets, while higher pH levels lead to spherical morphologies.

Temperature: Reaction temperature influences the crystallinity and phase of the product. For example, at lower temperatures (around 343-363 K), α-Ni(OH)₂ is typically formed, whereas higher temperatures (around 423 K) can promote the formation of β-Ni(OH)₂. acs.org

Reactant Concentration: The concentration of the nickel salt and the precipitating agent affects the nucleation and growth rates of the Ni(OH)₂ particles, thereby influencing their size and distribution.

Precipitating Agent: The choice of the base can impact the final product. Strong bases like NaOH and weaker bases like urea (B33335) can lead to different particle morphologies and phases. illinois.edu

The chemical precipitation method is valued for its simplicity and scalability. However, achieving uniform particle size and morphology can be challenging due to the rapid nature of the precipitation process.

Table 1: Influence of Synthesis Parameters on Nickel(II) Hydroxide Properties

Parameter Effect on Ni(OH)₂
pH Influences phase (α or β) and morphology (e.g., nanosheets vs. spheres).
Temperature Affects crystallinity and can promote phase transformation from α to β-Ni(OH)₂. acs.org
Reactant Concentration Controls particle size and distribution.
Precipitating Agent Different bases (e.g., NaOH, NH₃, urea) can lead to varied morphologies. illinois.edu

Electrochemical Precipitation and Electrodeposition Mechanisms

Electrochemical precipitation, or electrodeposition, offers an alternative route to synthesize nickel(II) hydroxide, typically as thin films on a conductive substrate. royalsocietypublishing.orgnih.gov In this method, a cathodic potential is applied to an electrode immersed in a solution containing nickel ions. The reduction of water or other species at the cathode generates hydroxide ions (OH⁻) locally, which then react with the Ni²⁺ ions to form a Ni(OH)₂ deposit on the electrode surface. researchgate.netnih.gov

The mechanism involves the following key steps:

Generation of OH⁻ ions at the cathode.

Reaction of Ni²⁺ ions with the generated OH⁻ to form Ni(OH)₂.

Nucleation and growth of the Ni(OH)₂ film on the substrate.

This technique allows for precise control over the film thickness and morphology by adjusting parameters such as current density, deposition time, and the composition of the electrolyte bath. royalsocietypublishing.org Electrodeposition is particularly useful for applications requiring thin, uniform coatings of nickel hydroxide, such as in battery and supercapacitor electrodes.

Sol-Gel and Hydro(solvo)thermal Synthesis Pathways

Sol-gel and hydro(solvo)thermal methods are more advanced techniques that offer greater control over the nanostructure and morphology of nickel(II) hydroxide. royalsocietypublishing.orgnih.gov

Sol-Gel Methodologies

The sol-gel process is a wet-chemical technique used to produce solid materials from a chemical solution. royalsocietypublishing.orgnih.gov In the context of Ni(OH)₂ synthesis, it typically involves the hydrolysis and condensation of a nickel precursor, often a nickel alkoxide or salt, in a solvent to form a "sol" (a colloidal suspension of solid particles in a liquid). srce.hr Further processing, such as aging and drying, transforms the sol into a "gel," which is a continuous solid network with entrapped solvent. nih.gov

The key advantages of the sol-gel method include the ability to produce highly pure and homogeneous materials at relatively low temperatures. The morphology of the final product can be controlled by manipulating factors like the type of precursor, the solvent, the pH of the solution, and the aging time. For example, flower-shaped and nanosheet morphologies of Ni(OH)₂ have been successfully synthesized using sol-gel methods.

Hydrothermal and Solvothermal Approaches for Morphological Control

Hydrothermal and solvothermal synthesis are versatile methods for producing highly crystalline and morphologically controlled nanomaterials. royalsocietypublishing.orgnih.gov These techniques involve a chemical reaction in a closed system (an autoclave) at elevated temperatures and pressures. researchgate.net In hydrothermal synthesis, water is used as the solvent, while in solvothermal synthesis, an organic solvent such as ethylene (B1197577) glycol is employed. royalsocietypublishing.orgresearchgate.net

These methods allow for precise control over the size, shape, and crystallinity of the Ni(OH)₂ particles by adjusting parameters like:

Temperature and Pressure: Higher temperatures and pressures can lead to more crystalline products.

Reaction Time: The duration of the reaction influences the growth and assembly of the nanostructures.

Solvent: The choice of solvent can significantly impact the morphology. For instance, using mixed solvents of water and alcohol can lead to the formation of nanosheets and nanoflowers. researchgate.net

Additives: The use of surfactants or polymers can direct the growth of specific crystal facets, resulting in complex architectures like mesocrystals and superstructures. acs.org

Hydrothermal and solvothermal methods have been successfully used to synthesize a wide array of Ni(OH)₂ nanostructures, including nanowires, nanosheets, and hierarchical flower-like structures. mdpi.com

Table 2: Comparison of Hydrothermal and Solvothermal Synthesis of Ni(OH)₂

Feature Hydrothermal Synthesis Solvothermal Synthesis
Solvent Water Organic solvent (e.g., ethylene glycol) researchgate.net
Typical Products Highly crystalline β-Ni(OH)₂ with various nanostructures. researchgate.net Can produce both α- and β-Ni(OH)₂ with controlled morphologies. royalsocietypublishing.org
Advantages Environmentally friendly solvent, high crystallinity. Greater control over morphology through solvent choice. researchgate.net

Advanced and Emerging Synthesis Strategies

Beyond the more established methods, researchers are exploring novel strategies to synthesize Ni(OH)₂ with unique properties. These include:

Microwave-Assisted Synthesis: This method utilizes microwave irradiation to rapidly heat the reaction mixture, leading to a significant reduction in synthesis time compared to conventional heating methods. nih.gov It has been used to produce various Ni(OH)₂ nanostructures, such as nanoflowers, in a matter of minutes. nih.gov

Sonochemical Methods: This approach employs high-intensity ultrasound to create acoustic cavitation, which generates localized hot spots with high temperatures and pressures. illinois.edu These extreme conditions can drive chemical reactions and lead to the formation of unique nanostructures.

Homogeneous Precipitation: This technique involves the slow and uniform generation of the precipitating agent within the reaction solution, often through the hydrolysis of a substance like urea. acs.org This slow generation of the precipitant allows for better control over the nucleation and growth processes, resulting in more uniform particles. acs.org

These emerging techniques offer exciting possibilities for the rational design and synthesis of nickel(II) hydroxide with tailored architectures for advanced energy storage and conversion applications.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a rapid and efficient method for producing nickel(II) hydroxide with controlled morphologies. mdpi.com This technique utilizes microwave radiation to achieve rapid and uniform heating of the reaction mixture, leading to accelerated reaction rates, shorter synthesis times, and improved product quality. mdpi.com

The synthesis parameters, such as reaction time, temperature, and the choice of precursors and surfactants, play a crucial role in determining the final product's characteristics. For instance, a rapid, microwave-assisted hydrothermal synthesis of nickel(II) hydroxide nanosheets can be achieved under mildly acidic conditions. nih.gov The reaction temperature and time directly influence the material's structure and the yield of the product. nih.gov Higher temperatures during the synthesis of α-Ni(OH)₂ have been shown to increase the reaction yield, decrease the interlayer spacing, enlarge the crystalline domain size, and reduce the pore diameter. nih.gov Similarly, longer reaction times can also lead to higher yields. nih.gov

The phase of the resulting Ni(OH)₂ can also be controlled by adjusting the synthesis conditions. For example, at 150 °C, a 10-minute microwave-assisted synthesis can yield pure α-Ni(OH)₂, while a 30-minute reaction at the same temperature results in a mixture of α and β phases. mdpi.com Increasing the temperature to 220 °C leads to the formation of the β phase. mdpi.com This demonstrates the ability to selectively synthesize different polymorphs of Ni(OH)₂ by tuning the microwave heating parameters. mdpi.com Flower-like α-Ni(OH)₂ nanostructures have been synthesized using a microwave-assisted reflux method at 80 °C for 30 minutes. mdpi.com

Table 1: Effect of Microwave Synthesis Parameters on Nickel(II) Hydroxide Properties ParameterEffectExampleTemperatureInfluences phase, crystallinity, and yield. Higher temperatures generally favor the β-phase and increase crystallinity and yield. mdpi.comnih.govPure α-phase at 150°C (10 min), mixed α/β-phase at 150°C (30 min), and pure β-phase at 220°C. mdpi.comTimeAffects phase purity and yield. Shorter times can favor the α-phase. mdpi.comnih.govPure α-phase obtained in just 10 minutes at 150°C. mdpi.comSurfactantControls morphology. mdpi.comCetyltrimethylammonium bromide (CTAB) used to produce β-Ni(OH)₂ nanoparticles. mdpi.com

Sonochemical Synthesis

Sonochemical synthesis utilizes the energy of ultrasonic waves to induce chemical reactions and form nanomaterials. This method relies on acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—which generates localized hot spots with extremely high temperatures and pressures. illinois.edu These conditions facilitate the synthesis of nanostructured materials with unique properties.

This technique has been successfully employed to synthesize both α-Ni(OH)₂ and β-Ni(OH)₂. illinois.eduacs.org For instance, nanosized α-nickel hydroxide with an interlayer spacing of 7.2 Å has been produced using ultrasound radiation. acs.org The sonochemical method is noted for its simplicity and convenience in producing α-nickel hydroxide that exhibits good stability in potassium hydroxide (KOH) medium. acs.org The duration of sonication can influence the particle dimensions. For example, α-nickel hydroxide prepared with 2 hours of sonication resulted in particles with an average length of about 200 nm and a width of 18 nm. acs.org

The morphology of the synthesized Ni(OH)₂ can be controlled by adjusting parameters such as the temperature of the reaction medium and the presence of a gas flow. illinois.edu Sonochemical synthesis of β-Ni(OH)₂ from aqueous ammonia complexes of nickel has been shown to produce flower-like particles with sizes between 0.7 and 1.0 µm, a significant reduction compared to the 6–8 µm particles obtained without ultrasound. illinois.edu By modifying the experimental conditions, it is possible to obtain spherical or platelet-like particles with sizes ranging from 200 nm to 1.3 µm. illinois.edu A facile and rapid sonochemical approach has been reported for synthesizing nanostructured β-phase Ni(OH)₂ with a hexagonal brucite structure. researchgate.netum.edu.my

Chemical Ageing Processes for Phase Transformation

Chemical ageing is a post-synthesis treatment used to induce phase transformations in nickel(II) hydroxide, most notably the conversion of the metastable α-phase to the more stable β-phase. royalsocietypublishing.org This process is typically carried out by treating the α-Ni(OH)₂ in a concentrated alkaline solution, such as 5 M KOH, at elevated temperatures (e.g., 70–80°C). royalsocietypublishing.orgcapes.gov.br The transformation can also occur at room temperature in the mother liquor after precipitation, in concentrated alkaline solutions, or even in pure water. royalsocietypublishing.org

The ageing process involves the recrystallization of the nickel hydroxide. uran.ua During the transformation from α-Ni(OH)₂ to β-Ni(OH)₂, there is a significant change in the unit cell's c-parameter, shrinking from approximately 8.0 Å to 4.6 Å. royalsocietypublishing.org This structural change can induce internal stress in the material. royalsocietypublishing.org The rate of ageing is typically high initially and decreases over time. uran.ua

The products obtained through ageing are not simply a mixture of the α and β phases but are considered single-phase nickel hydroxides with properties intermediate between the two. capes.gov.br These are sometimes referred to as "badly crystallised β" or βbc. capes.gov.br The presence of additives, such as cobalt hydroxide, can influence the ageing process. uran.uaresearchgate.net It is suggested that ageing of nickel hydroxide with cobalt hydroxide can lead to the formation of a layered double hydroxide film on the surface of the nickel particles. uran.uaresearchgate.net

Photodeposition Techniques for Co-catalyst Integration

Photodeposition is a mild and efficient method for depositing co-catalysts onto a semiconductor support. nih.gov This technique utilizes light to initiate a photochemical reaction that leads to the deposition of a material onto the surface of a substrate. It is particularly useful for synthesizing composite photocatalysts with uniformly dispersed non-noble metal co-catalysts. nih.gov

This method has been used to prepare composite photocatalysts such as Ni(OH)₂/g-C₃N₄. nih.gov In this system, Ni(OH)₂ co-catalysts with particle sizes of about 10 nm can be uniformly dispersed on the graphitic carbon nitride (g-C₃N₄) support. nih.gov The resulting composite material exhibits enhanced photocatalytic activity for hydrogen production. nih.gov The Ni(OH)₂ co-catalyst improves the separation of photogenerated charge carriers, a key factor in photocatalytic efficiency. nih.govresearchgate.net

The conditions of photodeposition, such as the concentration of the photocatalyst suspension and the nature of the nickel precursor, can influence the characteristics of the deposited nickel species, including their chemical state, size, and dispersion. For instance, the selective photodeposition of nickel (oxy)hydroxide (NiOₓ(OH)y) onto specific crystal facets of bismuth vanadate (B1173111) (BiVO₄) has been demonstrated, with the deposition selectivity depending on the amount of the nickel precursor. acs.org The close interaction between the deposited Ni(OH)₂ and the semiconductor support, forming a p-n heterojunction, can enhance the separation of photogenerated electron-hole pairs and improve photocatalytic performance.

Complexation-Precipitation Methods for Nanoparticles

Complexation-precipitation is a versatile method for synthesizing nickel(II) hydroxide nanoparticles with a narrow size distribution and uniform shape. academicjournals.orgacademicjournals.org This technique involves the initial complexation of Ni²⁺ ions with a suitable ligand, such as ammonia, followed by the controlled precipitation of Ni(OH)₂. academicjournals.orgworldscientific.com The decomposition of the complex, which leads to precipitation, can be triggered by various means, including changing the pH, heating the solution, or diluting it. worldscientific.com

The choice of the complexing agent and the method of decomposition significantly influence the textural and structural characteristics of the final product. worldscientific.com For example, using ammonia as the complexing agent and carrying out the reaction at 70°C can produce β-Ni(OH)₂ in the form of nanoflakes with a diameter of about 500 nm and a thickness of less than 50 nm. academicjournals.org The subsequent calcination of this Ni(OH)₂ precursor at 300°C can yield NiO nanoparticles that retain the size and shape of the precursor material. academicjournals.orgacademicjournals.org

Different decomposition routes for the Ni-ammonia complex lead to different particle morphologies. The addition of a NaOH solution results in spherical particles, heating leads to platelet-like particles, and dilution produces flake-like particles. worldscientific.com This highlights the high degree of control over particle morphology that can be achieved with this method. worldscientific.com

Table 2: Influence of Decomposition Route on Ni(OH)₂ Morphology in Complexation-Precipitation Decomposition RouteResulting MorphologyAddition of NaOH solutionSpherical particles worldscientific.comHeatingPlatelet-like particles worldscientific.comDilutionFlake-like particles worldscientific.com

Self-Assembly and Template-Assisted Synthesis

Self-assembly and template-assisted methods offer sophisticated routes to fabricate complex, hierarchical architectures of nickel(II) hydroxide. These approaches allow for the construction of three-dimensional (3D) porous structures and hollow morphologies with high surface areas, which are beneficial for applications in energy storage and catalysis.

Self-Assembly

Self-assembly involves the spontaneous organization of individual components into ordered structures. In the context of Ni(OH)₂, this can lead to the formation of intricate morphologies like flower-like architectures. For instance, 3D porous Ni(OH)₂ with a flower-like structure composed of interconnected, curved nanosheets has been synthesized via a simple solvothermal-precipitation method. polymer.cn The self-assembly of ultrathin β-Ni(OH)₂ nanodisks into chain-like microstructures has also been achieved through a wet-chemistry method, where the assembly is sensitive to the concentration of iron ions in the precursor solution. researchgate.net

In another template-free approach, hollow and core-shell β-Ni(OH)₂ spheres have been synthesized by first forming a [Ni(EDA)₃]²⁺ complex (where EDA is ethylenediamine) to control the initial reaction rate. acs.org The resulting spheres are constructed from self-assembled, petal-like nanobuilding units. acs.org

Template-Assisted Synthesis

Template-assisted synthesis utilizes a pre-existing structure (the template) to direct the formation of the desired material. This method provides excellent control over the size and shape of the final product. Various materials, including silica (B1680970) spheres and polystyrene latex spheres, can be used as templates. sci-hub.se

For example, hollow β-Ni(OH)₂ microspheres with a plicate surface have been synthesized using silica (SiO₂) spheres as a template. sci-hub.se In this process, a core/shell structure of SiO₂/β-Ni(OH)₂ is first formed, and then the silica core is selectively removed by dissolving it in a NaOH solution, leaving behind the hollow Ni(OH)₂ microsphere. sci-hub.se

Advanced Spectroscopic and Diffraction Characterization of Nickel Ii Hydroxide

X-ray Diffraction (XRD) for Crystalline Structure and Phase Purity Analysis

X-ray diffraction (XRD) is a fundamental technique for identifying the crystalline phases and assessing the purity of nickel(II) hydroxide (B78521), which primarily exists in two polymorphs: α-Ni(OH)₂ and β-Ni(OH)₂. nih.govroyalsocietypublishing.org The β-phase is isostructural with brucite (Mg(OH)₂) and has a well-defined crystalline structure, while the α-phase is more disordered and often contains intercalated water and other anions. nih.govrsc.org

The XRD patterns of these two phases are distinct. β-Ni(OH)₂ exhibits sharp diffraction peaks corresponding to its hexagonal crystal structure. mdpi.com For instance, typical diffraction peaks for β-Ni(OH)₂ using Cu Kα radiation are observed at 2θ values of approximately 19.3°, 33.1°, and 38.6°, corresponding to the (001), (100), and (101) crystallographic planes, respectively. nih.gov In contrast, α-Ni(OH)₂ shows broader and less intense peaks due to its turbostratic nature, characterized by random stacking of layers. nih.gov The presence of intercalated species in α-Ni(OH)₂ can lead to an expansion of the interlayer spacing, which is reflected in the shift of the (001) diffraction peak to lower 2θ values. nih.gov

XRD is also instrumental in identifying structural disorders such as stacking faults and interstratification. Stacking faults in β-Ni(OH)₂ lead to the broadening of specific diffraction peaks, particularly those with a non-zero l Miller index. nih.govrsc.org Interstratified materials, which contain domains of both α and β phases within a single crystal, exhibit complex XRD patterns with shifted and broadened peaks due to the loss of long-range order along the c-axis. nih.govrsc.org

Table 1: Comparison of XRD Parameters for α-Ni(OH)₂ and β-Ni(OH)₂

Feature α-Ni(OH)₂ β-Ni(OH)₂
Crystal System Rhombohedral (idealized) Hexagonal/Trigonal
Typical (001) Peak Position (2θ, Cu Kα) ~12.4° researchgate.net ~19.3° nih.gov
Peak Characteristics Broad, low intensity nih.gov Sharp, high intensity mdpi.com
Interlayer Spacing (c-axis) Larger, variable (e.g., 7.8 - 8.2 Å with intercalated anions) nih.gov Smaller, defined (~4.6 Å) nih.gov

| Structural Order | Turbostratic, poorly crystalline nih.gov | Well-defined, crystalline rsc.org |

In-situ XRD for Dynamic Structural Changes

In-situ X-ray diffraction allows for the real-time monitoring of structural transformations in nickel(II) hydroxide during dynamic processes, such as electrochemical cycling in batteries. This technique is crucial for understanding the charge-storage mechanisms and degradation pathways.

During electrochemical charging, α-Ni(OH)₂ is oxidized to γ-NiOOH, and β-Ni(OH)₂ is oxidized to β-NiOOH. mdpi.com In-situ XRD can track these phase transitions by observing the disappearance of Ni(OH)₂ diffraction peaks and the emergence of NiOOH peaks. For example, studies have shown the structural evolution from a β-Ni(OH)₂ structure to a predominantly α-Ni(OH)₂ structure after electrochemical cycling. mdpi.com Further charging leads to the conversion of α-Ni(OH)₂ into a γ-NiOOH structure, which is reversible upon discharge. mdpi.com These in-situ studies provide direct evidence of the dynamic changes in the crystal structure and are invaluable for designing more stable and efficient electrode materials.

Vibrational Spectroscopy: FTIR and Raman Spectroscopy

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are powerful tools for probing the local atomic arrangements and chemical bonding within nickel(II) hydroxide. They provide complementary information to XRD by being sensitive to short-range order and the presence of specific functional groups.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is particularly effective for identifying the various hydroxyl (OH) groups and intercalated species within the different phases of Ni(OH)₂.

The FTIR spectrum of β-Ni(OH)₂ is characterized by a sharp, intense absorption band around 3626-3645 cm⁻¹, which is attributed to the stretching vibration (ν-OH) of non-hydrogen-bonded hydroxyl groups in the well-ordered brucite-like layers. rsc.orgresearchgate.netnih.gov In contrast, the α-Ni(OH)₂ spectrum displays a broad band centered at a lower frequency (around 3429-3643 cm⁻¹), which arises from the O-H stretching of both the hydroxide layers and the intercalated water molecules that form hydrogen bonds. rsc.orgnih.gov

Other important vibrational modes include the Ni-O stretching and Ni-O-H bending vibrations, which appear in the low-frequency region (below 600 cm⁻¹). A peak around 520 cm⁻¹ is often assigned to Ni-O stretching vibrations. mdpi.comnih.gov The presence of intercalated anions, such as nitrate (B79036) or carbonate, can also be detected by their characteristic absorption bands in the FTIR spectrum. For example, nitrate anions exhibit distinct peaks, which can help confirm their presence in the interlayer space of α-Ni(OH)₂. rsc.org

Table 2: Characteristic FTIR Bands for Nickel(II) Hydroxide Phases

Wavenumber (cm⁻¹) Assignment Phase Reference
~3626 - 3645 ν(O-H) stretching (non-hydrogen bonded) β-Ni(OH)₂ rsc.orgnih.gov
~3430 - 3643 ν(O-H) stretching (hydrogen bonded) α-Ni(OH)₂, intercalated H₂O rsc.orgresearchgate.net
~1632 δ(H-O-H) bending of adsorbed water Both nih.gov
~520 ν(Ni-O) stretching / Ni-O-H bending Both mdpi.comnih.gov

Raman Spectroscopy for Phase Identification and In-situ Analysis

Raman spectroscopy provides complementary vibrational information to FTIR and is particularly useful for identifying the different phases of Ni(OH)₂ and for conducting in-situ analysis in aqueous environments. nih.gov

The Raman spectrum of β-Ni(OH)₂ shows a very sharp and intense peak corresponding to the O-H stretching mode at approximately 3571-3600 cm⁻¹. rsc.org It also exhibits distinct lattice vibration modes in the low-frequency region, with a prominent peak around 450-464 cm⁻¹ attributed to the Ni-O symmetric stretching mode (A₁g). rsc.orgresearchgate.net

The α-Ni(OH)₂ phase, being more disordered, shows a broader O-H stretching band around 3644 cm⁻¹. rsc.org The low-frequency region of the Raman spectrum for α-Ni(OH)₂ is often characterized by broad features, reflecting its poorly crystalline nature. researchgate.net The presence of intercalated nitrate ions in α-Ni(OH)₂ can be identified by a strong peak around 1049 cm⁻¹. rsc.org

In-situ Raman spectroscopy is a powerful technique for monitoring phase transformations during processes like chemical aging or electrochemical cycling. nih.gov For example, it has been used to observe the spontaneous transformation of α-Ni(OH)₂ to β-Ni(OH)₂ in an aqueous solution. nih.gov During electrochemical oxidation, in-situ Raman can track the conversion of Ni(OH)₂ phases to their corresponding NiOOH phases (β-NiOOH and γ-NiOOH), which have their own distinct Raman signatures at around 475-480 cm⁻¹ and 555-560 cm⁻¹. acs.orgescholarship.org

Surface-Enhanced Raman Scattering (SERS) for Interfacial Phenomena

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that can be used to study the vibrational properties of molecules at the interface between a nickel hydroxide electrode and an electrolyte. By depositing a SERS-active metal (like gold or silver) onto the Ni(OH)₂ surface, the Raman signal from the interfacial species can be dramatically amplified.

SERS has been employed to investigate the initial stages of oxidation and the nature of the active species at the electrode-electrolyte interface. researchgate.net This technique can provide detailed information about the structural changes occurring at the very surface of the material during electrochemical reactions, which might not be detectable with bulk-sensitive techniques. For instance, SERS can help distinguish between different surface oxides and hydroxides formed at various potentials, offering insights into the reaction mechanisms. acs.org

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides quantitative information about the elemental composition, chemical states, and electronic states of the atoms within the top few nanometers of the nickel(II) hydroxide surface.

The Ni 2p region of the XPS spectrum is particularly informative for determining the oxidation state of nickel. The Ni 2p spectrum of Ni(OH)₂ consists of a spin-orbit split doublet, Ni 2p₃/₂ and Ni 2p₁/₂, each accompanied by characteristic satellite peaks. For Ni(II) in Ni(OH)₂, the Ni 2p₃/₂ main peak is typically found at a binding energy of approximately 855.8-856.2 eV. rsc.orgias.ac.in The presence and shape of the satellite peaks are crucial for distinguishing Ni(OH)₂ from other nickel species like NiO or metallic Ni. surfacesciencewestern.comxpsfitting.com The satellite structure arises from charge transfer processes (shake-up events) that occur during the photoemission process. aip.org

The O 1s spectrum provides information about the different oxygen-containing species on the surface. It can typically be deconvoluted into components corresponding to the hydroxide (OH⁻) groups in the Ni(OH)₂ lattice, adsorbed water (H₂O), and potentially other oxygen species like oxides (O²⁻). ias.ac.in

XPS is also invaluable for detecting surface impurities and understanding how the surface chemistry changes after treatments or during operation. For example, it can confirm the presence of intercalated anions or quantify the ratio of different nickel oxidation states (e.g., Ni²⁺ and Ni³⁺) on the surface of an electrode after electrochemical cycling. rsc.orgresearchgate.netnih.gov

Table 3: Typical XPS Binding Energies for Ni(OH)₂

Spectral Region Peak Assignment Approximate Binding Energy (eV) Reference
Ni 2p₃/₂ Main Peak (Ni²⁺) 855.8 - 856.2 rsc.orgias.ac.in
Ni 2p₃/₂ Satellite Peak ~861-862 ias.ac.insurfacesciencewestern.com
O 1s Metal-Hydroxide (OH⁻) ~531-532 ias.ac.in

Table 4: Compound Names and PubChem CIDs

Compound Name PubChem CID
Nickel(II) hydroxide 61556
Nickel 935
Water 962
Nickel(II) oxide 14805
Magnesium hydroxide 14787
Calcium hydroxide 6093
Nitrate 943
Carbonate 767
Potassium hydroxide 14797
Gold 23985
Silver 23954

Electron Microscopy for Morphological and Nanostructural Analysis

Electron microscopy is a critical tool for investigating the surface features and internal structure of nickel(II) hydroxide at the micro and nano levels.

Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Shape

Scanning Electron Microscopy (SEM) is employed to study the surface topography and morphology of nickel(II) hydroxide. The morphology of Ni(OH)₂ is highly dependent on the synthesis conditions. For example, the temperature of the chemical bath during deposition can significantly alter the resulting structure. At lower temperatures (e.g., 313 K), a honeycomb-like morphology is observed, which provides a large surface area. At higher temperatures (e.g., 353 K), the morphology evolves into microflowers composed of vertically aligned nanoflakes, creating a mesoporous structure.

Different morphologies such as porous nanorods have also been reported. In some preparations, Ni(OH)₂ nanosheets can be grown on substrates like multilayer graphene, with the ability to control whether the nanosheets stand or lie on the surface. nih.gov Without a substrate, Ni(OH)₂ can form flower-like microspheres composed of aggregated nanosheets. nih.gov Electrolytic generation methods can produce Ni(OH)₂ with a large grain size and no sharp grain boundaries. ekb.eg

Transmission Electron Microscopy (TEM) for Nanoscale Structures and Crystallinity

Transmission Electron Microscopy (TEM) provides detailed information about the nanoscale features, particle size, and crystalline nature of nickel(II) hydroxide. TEM analysis has revealed various nanostructures, including nanoparticles, nanosheets, and nanotubes, depending on the synthesis method.

For instance, β-Ni(OH)₂ nanoparticles with a crystallite size of 2.2 nm and a particle size of 2.6 nm have been synthesized. researchgate.net Other studies report the formation of Ni(OH)₂ particles in the form of films with a thickness of approximately 1 nm. researchgate.net Hydrothermal methods have been used to produce nanoparticles with average sizes between 1 and 3 nm. researchgate.net Electrolytically generated Ni(OH)₂ can form nanotube shapes with diameters in the range of 2.16–3.32 nm and lengths of about 60 nm. ekb.eg

TEM is often coupled with Selected Area Electron Diffraction (SAED) to confirm the material's crystallinity. SAED patterns of Ni(OH)₂ have confirmed its crystalline structure. ekb.eg High-resolution TEM (HRTEM) can further reveal the layer-by-layer growth and the presence of distinct phases within the material, such as a nickel core with a nickel hydroxide shell.

TechniqueObserved FeatureTypical Size/DimensionReference
SEMHoneycomb-like morphologyMicroscale
SEMMicroflowers of vertical nanoflakesMicroscale
SEM/TEMPorous nanorodsNanoscale
TEMβ-Ni(OH)₂ nanoparticles2.2 - 2.6 nm researchgate.net
TEMFilm-like particles~1 nm thick researchgate.net
TEMHydrothermally synthesized nanoparticles1 - 3 nm researchgate.net
TEMElectrolytically generated nanotubes2.16 - 3.32 nm diameter, ~60 nm length ekb.eg

Thermal Analysis Techniques

Thermal analysis techniques are used to study the effect of heat on nickel(II) hydroxide, providing information on its thermal stability, decomposition, and composition.

Thermal Gravimetric-Differential Thermal Analysis (TG-DTA) for Thermal Stability and Composition

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are performed to understand the thermal behavior of Ni(OH)₂. TGA measures weight changes as a function of temperature, while DTA detects temperature differences between the sample and a reference, indicating thermal events like phase transitions and decompositions. eag.commvpsvktcollege.ac.in

A typical TGA thermogram for Ni(OH)₂ shows distinct stages of mass loss. An initial weight loss of around 10% occurring near 100°C is attributed to the removal of physically adsorbed or weakly bound water molecules. nasa.gov The main decomposition phase occurs at higher temperatures, generally in the range of 250-340°C, where the nickel hydroxide decomposes into nickel oxide (NiO) and water vapor. researchgate.net The final residue is typically NiO. bas.bg

DTA curves complement the TGA data by showing endothermic or exothermic peaks corresponding to these events. The decomposition of Ni(OH)₂ is an endothermic process. nasa.gov The thermal stability can be influenced by the material's structure and composition; for instance, the presence of platinum in the nickel hydroxide structure can alter its thermal decomposition profile.

Kinetic studies based on isothermal TGA have determined the activation energy for the decomposition of Ni(OH)₂ to be approximately 134 kJ/mol. researchgate.net

Advanced X-ray Absorption Spectroscopy (XAS) for Electronic and Local Structural Information

X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local electronic structure and atomic arrangement around a specific element.

X-ray Absorption Fine Structure (XAFS) for Local Atomic Environment

X-ray Absorption Fine Structure (XAFS) provides detailed information about the local atomic environment of the nickel atoms in Ni(OH)₂, including bond distances and coordination numbers. The XAFS spectrum is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). toray-research.co.jp

EXAFS analysis of β-Ni(OH)₂ reveals two primary coordination shells around the central nickel atom. The first shell consists of six oxygen atoms at a distance of approximately 2.05-2.07 Å. The second shell is composed of about six nickel atoms at a distance of roughly 3.11-3.13 Å. researchgate.netresearchgate.net

In situ XAFS studies allow for the examination of structural changes during electrochemical processes. For example, during the oxidation of α-Ni(OH)₂ to its charged state (γ-NiOOH), the Ni-O bond distance contracts to about 1.87 Å and the Ni-Ni distance shortens to approximately 2.83 Å. researchgate.net Studies on monolayer nanoclusters of Ni(OH)₂ have shown a significant contraction in the in-plane Ni-Ni distance compared to the bulk material, while the spacing between the nickel and oxygen layers expands. researchgate.net

Material StateNi-O Bond Distance (Å)Ni-Ni Bond Distance (Å)Reference
β-Ni(OH)₂ (uncharged)2.05 - 2.073.11 - 3.13 researchgate.netresearchgate.net
α-Ni(OH)₂ (charged to γ-NiOOH)1.87 ± 0.022.83 ± 0.02 researchgate.net
Monolayer NanoclusterExpanded vs. bulkContracted vs. bulk researchgate.net

Extended X-ray Absorption Fine Structure (EXAFS) for Bond Distances

Extended X-ray Absorption Fine Structure (EXAFS) is a powerful technique for determining the local atomic structure of materials, providing precise information on bond distances and coordination numbers. In the study of nickel(II) hydroxide, EXAFS is particularly valuable for quantifying the distances between a central nickel atom and its nearest atomic neighbors.

Analysis of the EXAFS spectra of Ni(OH)₂ typically reveals two distinct coordination shells around the central nickel atom. hep.com.cnresearchgate.net The first shell corresponds to the nearest-neighbor oxygen atoms (Ni-O), while the second shell is composed of neighboring nickel atoms (Ni-Ni). researchgate.net The Fourier transform of the EXAFS signal clearly separates these contributions, with the Ni-O distance typically appearing in the range of 1.00 to 2.20 Å and the Ni-Ni distance in the range of 2.20 to 3.20 Å. researchgate.net

Research findings have established specific bond lengths for different polymorphs of nickel(II) hydroxide. For β-Ni(OH)₂, multiple studies have reported a Ni-O bond distance of approximately 2.07 Å and a Ni-Ni distance of about 3.13 Å. hep.com.cnresearchgate.netsmu.ca More precise measurements have determined the Ni-O distance to be 2.07 ± 0.02 Å and the Ni-Ni distance to be 3.11 ± 0.02 Å. hep.com.cn Models based on EXAFS data have used similar values of 2.060 Å for the Ni-O bond and 3.147 Å for the Ni-Ni bond. hep.com.cn

For the α-Ni(OH)₂ polymorph, the bond distances are comparable. In its uncharged state, α-Ni(OH)₂ exhibits a Ni-O distance of 2.05 ± 0.02 Å and a Ni-Ni distance of 3.11 ± 0.02 Å. cdnsciencepub.com Another study confirmed these findings, reporting a Ni-O distance of 2.05 Å and a Ni-Ni distance of 3.09 Å. researchgate.net When other elements are incorporated, such as iron substituting for nickel in the α-Ni(OH)₂ lattice, EXAFS analysis shows the Fe-Ni bond distance remains consistent at approximately 3.11 Å. acs.org

EXAFS is also instrumental in tracking structural changes, such as those induced by electrochemical charging or the application of pressure. Upon oxidation of α-Ni(OH)₂ to nickel oxyhydroxide, the bond distances contract significantly. The Ni-O distance shortens to between 1.86 Å and 1.87 Å, while the Ni-Ni distance decreases to a range of 2.82 Å to 2.83 Å. cdnsciencepub.comresearchgate.net Similarly, studies investigating the effects of high pressure on β-Ni(OH)₂ reveal a progressive shrinking of both the Ni–O and Ni–Ni bond distances. researchgate.nettandfonline.com

The following table summarizes key bond distance findings for nickel(II) hydroxide and related compounds as determined by EXAFS analysis from various research studies.

Interactive Data Table: Ni-O and Ni-Ni Bond Distances in Nickel Hydroxide from EXAFS Data

Compound/StateNi-O Bond Distance (Å)Ni-Ni Bond Distance (Å)Source Citation
α-Ni(OH)₂ (uncharged)2.05 ± 0.023.11 ± 0.02 cdnsciencepub.com
α-Ni(OH)₂2.053.09 researchgate.net
β-Ni(OH)₂2.07 ± 0.023.11 ± 0.02 hep.com.cn
β-Ni(OH)₂2.073.13 hep.com.cnresearchgate.netsmu.ca
β-Ni(OH)₂ (Model)2.0603.147 hep.com.cn
β-Ni(OH)₂ (UOR study)2.01- rsc.org
α-Ni(OH)₂ (Oxidized)1.862.82 researchgate.net
α-Ni(OH)₂(hyd) (Overcharged)1.87 ± 0.022.83 ± 0.02 cdnsciencepub.com

Theoretical and Computational Studies of Nickel Ii Hydroxide

Electronic Structure Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of Ni(OH)₂, DFT calculations have been pivotal in understanding its fundamental properties.

First-principles calculations based on DFT have been used to study the magnetic, electronic, dielectric, dynamic, and elastic properties of Ni(OH)₂. aps.org These studies support the characterization of Ni(OH)₂ as an A-type antiferromagnetic material and a semiconductor with a direct band gap of approximately 3 eV at the Γ point. aps.org However, it's important to note that DFT calculations using common exchange-correlation functionals like GGA can underestimate bandgaps. materialsproject.org For instance, some calculations report a bandgap of 3.246 eV for trigonal Ni(OH)₂ (P-3m1). materialsproject.org

DFT studies have also revealed interesting phenomena in lower-dimensional Ni(OH)₂ structures. For two-dimensional (2D) hexagonal Ni(OH)₂, calculations show that the ground state is a direct semiconductor with antiferromagnetic coupling. rsc.org Interestingly, applying a biaxial compressive strain of 4% can transform the monolayer into a ferromagnetic semiconductor, highlighting the tunability of its electronic and magnetic properties. rsc.org

Furthermore, investigations into ultra-thin layers of Ni(OH)₂ have shown a deviation from the expected quantum size effect. aip.org Instead of the bandgap increasing as the material gets thinner, the calculated bandgap of a monolayer (2.17 eV) is smaller than that of the bulk material (3.00 eV). aip.org This anomaly is attributed to the presence of low-energy surface states at the conduction band edge. aip.org

The electronic structure of different polymorphs, such as α-Ni(OH)₂ and β-Ni(OH)₂, has also been compared using DFT. These calculations help in understanding their relative stability and electrochemical properties. For example, DFT calculations have been used to confirm that phase engineering of Ni(OH)₂ can optimize hydrogen adsorption, with β-Ni(OH)₂ showing better HER activity. rsc.org

The electronic properties of doped Ni(OH)₂ have also been a subject of theoretical investigation. DFT calculations using a cluster approach have been employed to study the electronic structure of pure and iron-doped β-Ni(OH)₂. acs.org These studies indicate that Fe doping can reduce the band gap of β-Ni(OH)₂. acs.orgresearchgate.net The highest occupied state in both pure and Fe-doped β-Ni(OH)₂ consists of oxygen and nickel states, while the lowest unoccupied orbitals are composed of nickel and oxygen in the pure form, and mainly iron in the Fe-doped version. acs.org

Interactive Data Table: Calculated Bandgaps of Nickel(II) Hydroxide (B78521)

SystemCalculation MethodCalculated Bandgap (eV)
Bulk β-Ni(OH)₂DFT+U3.00 aip.org
Monolayer Ni(OH)₂DFT+U2.17 aip.org
Bilayer Ni(OH)₂DFT+U2.27 aip.org
Three-layer Ni(OH)₂DFT+U2.31 aip.org
Four-layer Ni(OH)₂DFT+U2.32 aip.org
Bulk Ni(OH)₂DFT~3 aps.org
Trigonal Ni(OH)₂GGA3.246 materialsproject.org
Monolayer Ni(OH)₂-BNHybrid DFT0.001 researchgate.net

Computational Modeling of Reaction Mechanisms

Computational modeling has been essential in unraveling the complex reaction mechanisms that occur at the surface of nickel(II) hydroxide, particularly in the context of electrocatalysis.

DFT calculations have been employed to investigate the oxygen evolution reaction (OER) on the surface of Ni(OH)₂ and its derivatives. researchgate.net For instance, the mechanism of OER on bare and tungsten-doped α-Ni(OH)₂ has been modeled, revealing the free energy changes at each step of the catalytic cycle. researchgate.net These models help in understanding how dopants can enhance catalytic activity.

The electrochemical oxidation of Ni(OH)₂ to nickel(III) oxyhydroxide (NiOOH) is a key process in battery applications. nih.gov Computational studies have provided insights into this transformation. acs.org Models have been developed to describe the thermodynamics, proton diffusion, and electron conductivity during this process. researchgate.net These models consider the material as a p-type semiconductor and account for the solid-state electrochemical reactions. researchgate.net

Furthermore, computational models have been used to explore various mechanistic pathways for reactions involving nickel hydroxide complexes. researchgate.net For example, the reaction of pincer hydroxide complexes of nickel with other organic molecules has been studied to determine the most favorable reaction pathways. researchgate.net

In the context of the hydrogen evolution reaction (HER), DFT calculations have shown that heterostructures of Ni nanoparticles on Ni(OH)₂ can improve electrical conductivity and enhance the Volmer step of the reaction. rsc.org

Simulation of Structural Transformations and Defects

Simulations are crucial for understanding the structural dynamics of Ni(OH)₂, including phase transformations and the influence of defects.

The transformation between the α and β polymorphs of Ni(OH)₂ is a key aspect of its chemistry. nih.gov Computational studies have helped to model these transformations. For example, electronic structure calculations combined with a lattice model formalism can be used to predict finite temperature thermodynamic properties and phase diagrams. ucsd.edu

DFT calculations have been used to investigate the effects of pressure on the structure of β-Ni(OH)₂. acs.org These simulations show that β-Ni(OH)₂ undergoes a hydrogen order-disorder transition at approximately 5 GPa. acs.org At pressures above this, a disordered structure with P-3 symmetry becomes energetically more favorable than the ideal P-3m1 symmetry. acs.org This transition is driven by the behavior of the hydrogen sublattice. acs.org

Defects such as stacking faults are common in layered materials like Ni(OH)₂. royalsocietypublishing.org The DIFFaX simulation program has been used to model the X-ray powder diffraction patterns of Ni(OH)₂ with various types of disorder. cambridge.org These simulations help to quantify the different kinds of disorder, such as stacking faults, turbostratic disorder, and interstratification, by comparing the simulated patterns with experimental data. cambridge.org For instance, simulations show that stacking faults selectively broaden certain reflections in the diffraction pattern. cambridge.orgresearchgate.net It has been found that even highly ordered preparations of nickel hydroxide contain residual stacking faults. capes.gov.br

Surface Chemistry and Interfacial Phenomena in Nickel Ii Hydroxide Systems

Surface Reconstruction and Defect Engineering

The surface of Ni(OH)₂ is not static; it can undergo reconstruction, a process where the atoms at the surface rearrange into a structure different from that of the bulk material. This reconstruction is often driven by the need to minimize surface energy. Furthermore, the intentional introduction of defects, known as defect engineering, is a powerful strategy to tailor the electronic and catalytic properties of Ni(OH)₂.

Defects can include vacancies (missing atoms), interstitials (extra atoms in the lattice), and dopants (foreign atoms replacing nickel atoms). These defects can create active sites, enhance conductivity, and facilitate charge transfer processes. For instance, creating nickel vacancies can lead to the formation of more Ni³⁺ species, which are often implicated as the active sites for electrocatalytic reactions.

The introduction of other metal atoms, such as iron, cobalt, or manganese, into the Ni(OH)₂ lattice is a common strategy in defect engineering. These dopants can modify the local electronic structure, create new active centers, and improve the stability of the material. The specific type and concentration of defects can be controlled through various synthesis methods, allowing for the fine-tuning of the material's properties for specific applications.

Adsorption and Interaction with Chemical Species

The surface of Ni(OH)₂ readily interacts with various chemical species from its surrounding environment. This adsorption is a critical first step in many of its applications, including catalysis and sensing. The nature and strength of these interactions depend on both the properties of the Ni(OH)₂ surface and the chemical nature of the adsorbing species.

Commonly studied adsorbed species include:

Hydroxyl ions (OH⁻): These ions play a crucial role in the electrochemical behavior of Ni(OH)₂, particularly in alkaline media. Their adsorption is a key step in the formation of nickel oxyhydroxide (NiOOH), the charged phase of nickel-based batteries.

Water molecules (H₂O): Water is invariably present in aqueous systems and its interaction with the Ni(OH)₂ surface can influence surface reconstruction and the accessibility of active sites.

Organic molecules: The adsorption of organic molecules like urea (B33335), glucose, and methanol (B129727) is central to the use of Ni(OH)₂ in biosensors and fuel cells. nih.govnih.govdsmz.de The specific interactions between the functional groups of these molecules and the Ni(OH)₂ surface determine the sensitivity and selectivity of the device.

Interfacial Charge Transfer and Carrier Dynamics

The transfer of charge across the interface between Ni(OH)₂ and another phase (e.g., an electrolyte or a conducting substrate) is fundamental to its electrochemical functionality. This process involves the movement of electrons and ions, and its efficiency is a key determinant of the performance of devices like batteries and supercapacitors.

In a typical electrochemical process, such as the charging of a nickel-cadmium battery, electrons are withdrawn from the Ni(OH)₂ electrode, leading to its oxidation to NiOOH. Simultaneously, ions from the electrolyte move to maintain charge neutrality. The kinetics of this interfacial charge transfer can be influenced by several factors:

Electronic Conductivity: The inherent electronic conductivity of Ni(OH)₂ is relatively low. However, it can be significantly improved through defect engineering, such as doping with other metals or creating nickel vacancies.

Ionic Conductivity: The movement of ions, such as protons or hydroxyl ions, within the Ni(OH)₂ structure and across the interface is also crucial. The layered crystal structure of Ni(OH)₂ can facilitate this ionic transport.

The Double Layer: At the interface between the Ni(OH)₂ surface and the electrolyte, an electrical double layer is formed. This layer, consisting of an accumulation of ions and oriented dipoles, can significantly impact the rate of charge transfer.

Understanding and controlling these interfacial charge transfer processes are critical for optimizing the performance and efficiency of Ni(OH)₂-based electrochemical systems.

Surface Area and Porosity Effects on Reactivity

The reactivity of Ni(OH)₂ is intrinsically linked to its physical morphology, specifically its surface area and porosity. A higher surface area provides more active sites for chemical reactions to occur, while porosity facilitates the transport of reactants and products to and from these active sites.

High surface area materials, such as those composed of nanoparticles, nanosheets, or hierarchical structures, expose a larger fraction of their atoms to the surrounding environment. This increased exposure enhances the rate of surface-dependent processes like catalysis and adsorption.

Porosity refers to the presence of pores or voids within the material. These pores can be classified based on their size (micropores, mesopores, and macropores). A well-developed porous structure can:

Enhance mass transport: Pores act as channels, allowing for the efficient diffusion of reactants to the inner active sites and the removal of products. This is particularly important for reactions involving larger molecules.

Increase the number of accessible active sites: By creating an interconnected network of channels, porosity ensures that a larger portion of the material's surface area is accessible to reactants.

The synthesis method employed to produce Ni(OH)₂ has a profound impact on its resulting surface area and porosity. Techniques such as chemical precipitation, hydrothermal synthesis, and template-assisted methods can be used to create Ni(OH)₂ with tailored morphologies and, consequently, optimized reactivity for specific applications. The interplay between high surface area and a well-defined porous network is often a key objective in the design of high-performance Ni(OH)₂-based materials.

Reaction Mechanisms and Transformations Involving Nickel Ii Hydroxide

Electrochemical Redox Mechanisms of Ni(OH)₂/NiOOH Transitions

The electrochemical behavior of nickel hydroxide (B78521) is famously summarized by the Bode diagram, which outlines the various phase transformations that occur during charging and discharging cycles. ucsd.eduiop.orgresearchgate.netroyalsocietypublishing.orgnih.gov The central process is the reversible oxidation of Ni(OH)₂ (with Ni in the +2 oxidation state) to nickel oxyhydroxide (NiOOH), where nickel exists in a higher oxidation state, typically +3. ucsd.edu

Ni(II) to Ni(III) Oxyhydroxide (NiOOH) Transformations

The transformation from Ni(OH)₂ to NiOOH is a complex process involving both electron and proton transfer. The generally accepted reaction involves the oxidation of Ni(II) to Ni(III) and the deprotonation of the hydroxide. pnas.orgscispace.com This redox transition is observed in cyclic voltammetry as a distinct set of anodic and cathodic peaks. rsc.orgnih.gov

There are two main polymorphs of Ni(OH)₂, denoted as α-Ni(OH)₂ and β-Ni(OH)₂. royalsocietypublishing.orgresearchgate.net

α-Ni(OH)₂ is a hydrated form with a larger interlayer spacing due to the presence of water molecules and anions. researchgate.net Upon charging, it typically transforms into γ-NiOOH. royalsocietypublishing.orgnih.gov

β-Ni(OH)₂ is a more crystalline, anhydrous phase isostructural with brucite. royalsocietypublishing.org It electrochemically oxidizes to β-NiOOH. ucsd.eduroyalsocietypublishing.org

The transformation from β-Ni(OH)₂ to β-NiOOH involves a change in the crystal stacking sequence. ucsd.edu The process is not merely a simple removal of a proton and an electron but a topotactic transformation where the layered structure is largely maintained. Similarly, the oxidation of α-Ni(OH)₂ to γ-NiOOH involves the deprotonation of hydroxide groups. geoscienceworld.org The resulting γ-NiOOH phase is characterized by a larger interlayer spacing to accommodate intercalated species from the electrolyte. lasphub.comacs.org

β-Ni(OH)₂ + OH⁻ ⇌ β-NiOOH + H₂O + e⁻ researchgate.net

α-Ni(OH)₂ + OH⁻ ⇌ γ-NiOOH + H₂O + e⁻

These transformations are reversible, allowing for the charge and discharge cycles in batteries. However, side reactions and structural changes can lead to irreversibility and capacity fade over time.

Role of Intercalated Species in Redox Processes

Intercalated species, including water molecules, anions, and cations from the electrolyte, play a crucial role in the redox mechanisms of nickel hydroxide. lasphub.comresearchgate.net

Water: In α-Ni(OH)₂, intercalated water molecules act as a "glue" holding the layers together and facilitate ionic transport within the structure. royalsocietypublishing.org The amount of intercalated water can influence the interlayer spacing and the electrochemical accessibility of the nickel sites. acs.orgresearchgate.net

Anions: Anions from the synthesis solution (e.g., nitrate (B79036), sulfate (B86663), carbonate) can be incorporated into the interlayer space of α-Ni(OH)₂, forming materials with the general formula α-Ni(OH)₂₋ₓAᵧ⋅nH₂O. royalsocietypublishing.org These intercalated anions can affect the structural stability and electrochemical performance. For instance, phosphate (B84403) pre-intercalation has been shown to enhance proton transport and create a buffering capacity within the interlayers. researchgate.net

Cations: Alkali metal cations from the electrolyte (e.g., K⁺, Na⁺, Li⁺) can also be intercalated into the nickel oxyhydroxide structure, particularly into the γ-NiOOH phase, during charging. ucsd.eduacs.orgnih.gov The size and hydration energy of the cation can influence the electrochemical performance. acs.orgnih.gov Some studies suggest that larger cations can stabilize certain intermediate species, thereby enhancing catalytic activity for reactions like the oxygen evolution reaction (OER). nih.govacs.org The intercalation of cations is often accompanied by the movement of water molecules to maintain charge neutrality and structural integrity. researchgate.netacs.org

Chemical Formation Mechanisms

The synthesis of nickel(II) hydroxide is typically achieved through precipitation from an aqueous solution containing Ni²⁺ ions by adding a base. The properties of the resulting Ni(OH)₂ are highly dependent on the precipitation conditions.

Nucleation and Growth Pathways during Precipitation

The formation of Ni(OH)₂ particles from a supersaturated solution follows the classical nucleation and growth model. saimm.co.za

Nucleation: Initially, small nuclei of Ni(OH)₂ are formed when the concentration of Ni²⁺ and OH⁻ ions exceeds the solubility product. The rate of nucleation is highly dependent on the degree of supersaturation. saimm.co.za High supersaturation leads to rapid nucleation and the formation of many small particles, often resulting in the α-Ni(OH)₂ phase. researchgate.net

Growth: Once stable nuclei are formed, they grow by the addition of more Ni²⁺ and OH⁻ ions from the solution. The growth process can be influenced by factors such as temperature, pH, and the presence of complexing agents. rsc.org For example, using urea (B33335) hydrolysis to slowly increase the pH allows for more controlled growth, leading to uniform microcrystalline particles. acs.org

The precipitation mechanism can be complex, sometimes involving the formation of intermediate species. One proposed mechanism suggests the condensation of tetrameric aqua-hydroxy nickel complexes, like [Ni₄(OH)₄]⁴⁺, as a key step in the formation of α-Ni(OH)₂. acs.org The initial precipitate is often the hydrated α-phase, which can subsequently transform into the more stable β-phase. acs.org

Table 1: Influence of Synthesis Parameters on Ni(OH)₂ Formation

Parameter Effect on Nucleation & Growth Resulting Phase/Morphology
Supersaturation High supersaturation favors rapid nucleation over growth. saimm.co.za Fine particles, often α-Ni(OH)₂. researchgate.net
Temperature Higher temperatures can promote faster ripening and transformation to the β-phase. acs.org β-Ni(OH)₂ is favored at higher temperatures (e.g., hydrothermal conditions). acs.org
pH Higher pH generally leads to more basic precipitates. scispace.com Can influence the incorporation of anions and the final phase.
Precipitating Agent Slow base addition (e.g., urea hydrolysis) allows for controlled growth. acs.org Uniform, microcrystalline particles. acs.org
Additives Ions like Al³⁺ can promote the nucleation of the α-Ni(OH)₂ phase. mdpi.com Can stabilize the α-phase structure. mdpi.com

Displacement Reactions and Basic Salt Formation

Ni(OH)₂ can be synthesized via double displacement reactions, where a soluble nickel salt (like Ni(NO₃)₂ or NiSO₄) is reacted with a soluble hydroxide (like NaOH or KOH). vaia.comstuba.sk

Ni(NO₃)₂(aq) + 2 NaOH(aq) → Ni(OH)₂(s) + 2 NaNO₃(aq) vaia.com

The formation of Ni(OH)₂ from nitrate solutions has been shown to occur in a two-stage process. researchgate.netresearchgate.net

Formation of a Basic Salt: A rapid, liquid-phase reaction between nickel cations and hydroxyl anions leads to the precipitation of a primary basic nickel salt, such as Ni(OH)₁.₈₇(NO₃)₀.₁₃. researchgate.net This initial precipitate is essentially a nitrate-doped α-Ni(OH)₂. researchgate.netresearchgate.net

Transformation to Hydroxide: A slower, topochemical reaction follows, where the remaining hydroxyl anions in the solution displace the nitrate ions from the primary precipitate, resulting in the formation of α-Ni(OH)₂. researchgate.netresearchgate.net

Several basic nickel salts are known, which are structurally related to nickel hydroxides. royalsocietypublishing.orgnih.gov For example, nickel hydroxynitrates with general formulas like Ni₂(OH)₃(NO₃) and Ni₃(OH)₄(NO₃)₂ can be prepared and are considered related to α-Ni(OH)₂. royalsocietypublishing.org The formation of these basic salts is influenced by the pH and the relative concentrations of the reactants. scispace.com

Aging Processes and Structural Reorganization

Once precipitated, nickel hydroxide undergoes aging processes, which involve structural and morphological changes over time, especially when left in contact with its mother liquor or exposed to different media. acs.orgsemanticscholar.orggoogle.com

The primary aging transformation is the conversion of the thermodynamically less stable, hydrated α-Ni(OH)₂ to the more stable, crystalline β-Ni(OH)₂. royalsocietypublishing.orgnih.gov This process is often described as a recrystallization or a gradual transformation. researchgate.net The rate of aging is influenced by the medium, being significantly faster in alkaline solutions and water compared to air. researchgate.net

The aging process also involves an ordering of the crystal structure. It is characterized by a decrease in structural defects and an ordering along the (001) crystallographic plane. semanticscholar.orguran.ua This structural reorganization generally has a negative impact on the specific electrochemical characteristics of Ni(OH)₂, as it can reduce the active surface area and accessibility of the nickel sites. semanticscholar.org The aging rate is typically high initially and decreases over time. semanticscholar.orguran.ua Interestingly, the presence of activators like cobalt hydroxide does not appear to significantly affect the rate of this structural aging process. researchgate.netsemanticscholar.org

Recrystallization and Ordering in Alkaline Media

In an alkaline medium, nickel hydroxide undergoes a process of aging, which is primarily characterized by recrystallization and the ordering of its crystal structure. This aging process involves the dissolution and subsequent reprecipitation of Ni(OH)₂, leading to a reduction in the number of structural defects and an increase in crystallinity. scispace.comresearchgate.net A key aspect of this transformation is the ordering that occurs along the (001) crystallographic plane. scispace.comresearchgate.net This restructuring of the material, while leading to a more ordered state, can have a detrimental effect on the electrochemical properties of Ni(OH)₂, such as a decrease in its specific capacity. scispace.com The rate of this aging process is typically high initially and diminishes over time. scispace.comresearchgate.net For instance, pure nickel hydroxide can experience a significant relative decrease in capacity after being aged in a potassium hydroxide (KOH) solution over several weeks. scispace.com

Phase Transitions during Aging (α → β, β → γ)

Nickel(II) hydroxide exists in two primary polymorphic forms: α-Ni(OH)₂ and β-Ni(OH)₂. acs.orgsemanticscholar.org The α-phase has a layered structure with water molecules and anions intercalated between the Ni(OH)₂ layers, resulting in a larger interlayer distance. acs.orgsemanticscholar.orgdiva-portal.org The β-phase, which is isostructural with brucite, is more thermodynamically stable and has a more compact structure. acs.orgdiva-portal.org

During aging in an alkaline solution, the less stable α-Ni(OH)₂ tends to transform into the more stable β-Ni(OH)₂. acs.orgdiva-portal.orgmdpi.com This transition is often described as a process of dissolution and recrystallization. semanticscholar.org Some studies also identify an intermediate, poorly crystalline phase, referred to as βbc-Ni(OH)₂, in this transformation pathway. semanticscholar.org The conversion from the α-phase to the β-phase is a critical factor in the long-term performance of nickel-based electrodes. mdpi.comresearchgate.net

Further transformations occur during electrochemical cycling. The α-Ni(OH)₂ can be oxidized to γ-NiOOH, while β-Ni(OH)₂ is oxidized to β-NiOOH. acs.orgdiva-portal.org The α-γ transition is of particular interest as it can involve a higher theoretical charge transfer, making it attractive for high-capacity battery applications. mdpi.com

Initial PhaseTransformation ProcessResulting PhaseKey Characteristics
α-Ni(OH)₂Aging in alkaline mediaβ-Ni(OH)₂Increased thermodynamic stability, more compact structure. acs.orgdiva-portal.orgmdpi.com
β-Ni(OH)₂Electrochemical oxidationβ-NiOOHPart of the primary redox reaction in many nickel-based batteries. acs.orgdiva-portal.org
α-Ni(OH)₂Electrochemical oxidationγ-NiOOHOffers a higher theoretical capacity. mdpi.com

Influence of Activators (e.g., Cobalt Hydroxide) on Aging

Activators, such as cobalt hydroxide, are often incorporated into nickel hydroxide electrodes to enhance their electrochemical performance. The presence of cobalt hydroxide can influence the aging process of Ni(OH)₂, although some studies suggest it does not have a significant effect on the rate of aging and the associated structural changes. scispace.com However, it is proposed that the aging of nickel hydroxide in the presence of cobalt hydroxide can lead to the formation of a layered double hydroxide film on the surface of the nickel particles. researchgate.neturan.ua This surface modification can alter the electrochemical behavior of the material. uran.ua

The addition of cobalt is also known to stabilize the α-phase of nickel hydroxide, inhibiting its conversion to the less electrochemically active β-phase. researchgate.net This stabilization is crucial for maintaining the high capacity associated with the α-γ transition. researchgate.netrsc.org The synergistic effect of cobalt and other metal ion dopants can further enhance the structural stability and electrochemical performance of α-Ni(OH)₂. researchgate.net

Thermal Decomposition and Phase Transitions to Nickel Oxide

When subjected to heat, nickel(II) hydroxide undergoes thermal decomposition to form nickel(II) oxide (NiO) and water. vaia.comaip.org The temperature range for this decomposition can vary depending on factors such as the crystallinity and particle size of the Ni(OH)₂. researchgate.net For instance, freeze-dried, poorly crystalline Ni(OH)₂ has been observed to decompose at a lower temperature range (170 °C to 320 °C) compared to oven-dried samples (240 °C to 500 °C). aip.org

The decomposition reaction is an endothermic process. researchgate.net The resulting nickel oxide is a thermally stable compound with a variety of applications in ceramics, catalysts, and electronic components. fishersci.caamericanelements.comwikipedia.org The non-stoichiometry of NiO can influence its color, with stoichiometric NiO being green and non-stoichiometric NiO appearing black. wikipedia.org

PrecursorDecomposition Temperature Range (°C)ProductsNotes
Freeze-dried Ni(OH)₂170 - 320NiO + H₂OLower decomposition temperature due to poor crystallinity. aip.org
Oven-dried Ni(OH)₂240 - 500NiO + H₂OHigher decomposition temperature. aip.org

Nanostructured Nickel Ii Hydroxide and Hybrid Materials

Synthesis and Properties of Nanoparticles

The synthesis of nickel(II) hydroxide (B78521) nanoparticles is achieved through various chemical routes, which allow for the control of particle characteristics. The chosen synthesis method significantly influences the resulting nanoparticle's composition, crystallinity, and morphology. core.ac.uk Common methods include chemical precipitation, hydrothermal synthesis, chemical reduction, and self-assembly processes. core.ac.ukresearchgate.netunt.eduscispace.com

For instance, a straightforward chemical reduction method can produce Ni(OH)₂ nanoparticles with diameters in the range of 12-19 nm. unt.eduscribd.com In one such synthesis, an alkaline solution (pH ~10) of a nickel-hydrazine complex is titrated to form β-Ni(OH)₂ nanoparticles. unt.edu Another approach involves a self-assembly process that yields plate-like Ni(OH)₂ nanoparticles. researchgate.net The properties of these nanoparticles, such as specific surface area and pore size, can be further modified, for example, by electron beam irradiation. researchgate.net Hydrothermal methods are also widely employed to produce crystalline Ni(OH)₂ nanostructures. scispace.com The properties of the synthesized nanoparticles are highly dependent on the reaction parameters.

Table 1: Synthesis Methods and Resulting Nanoparticle Properties

Synthesis Method Precursors Resulting Phase Typical Size/Morphology Reference
Chemical Reduction Nickel chloride, Hydrazine (B178648) hydrate, Sodium hydroxide β-Ni(OH)₂ 14-19 nm particles unt.eduscribd.com
Self-Assembly Not specified Not specified Plate-like researchgate.net
Hydrothermal Nickel nitrate (B79036), Urea (B33335) α-Ni(OH)₂ Microflowers scispace.com
Hydrothermal Nickel chloride, Hexamethylenetetramine β-Ni(OH)₂ Nanosheets scispace.com

Morphology-Controlled Synthesis (Nanosheets, Nanowires, Microflowers)

The morphology of Ni(OH)₂ nanostructures can be precisely controlled by adjusting synthesis conditions, leading to the formation of distinct shapes like nanosheets, nanowires, and microflowers. These hierarchical structures are of great interest because their high surface area and specific architecture can enhance performance in applications such as supercapacitors. scispace.comresearchgate.net

Nanosheets: Hierarchical Ni(OH)₂ nanosheets can be synthesized through a simple aqueous reaction of nickel sulfate (B86663) (NiSO₄) and ammonium (B1175870) hydroxide (NH₄OH). researchgate.net The anions present in the reaction play a critical role; for example, the sulfate anion (SO₄²⁻) directs the formation of microspheres composed of nanosheets. researchgate.net The thickness of these nanosheets can be around 20–30 nm, contributing to a high specific surface area. researchgate.net Another method involves the hydrothermal treatment of nickel chloride and hexamethylenetetramine to produce β-Ni(OH)₂ nanosheets. scispace.com Electrodeposition onto substrates like nickel foam can also yield uniform films of nanosheets with mixed α and β phases.

Nanowires: Nickel hydroxide nanowires can be formed through various synthesis routes. For example, using ethylene (B1197577) glycol as a solvent in a microwave-assisted reaction with a nickel precursor, a reducing agent (hydrazine), and a capping agent can produce nanowires several micrometers long and around 120 nm wide. mdpi.com The morphology can also evolve from nanosheets to nanowires in the synthesis of binary metal hydroxides, such as Ni-Co hydroxides, by tuning the ratio of the metal cations. mdpi.com

Microflowers: Three-dimensional (3D) flower-like microstructures, or microflowers, are another common morphology. These structures are typically hierarchical assemblies of smaller nanosheets or nanopetals. They can be synthesized hydrothermally, for instance, by reacting nickel nitrate with urea. scispace.com A contact precipitation method using magnesium particles in a nickel-containing electrolyte can also yield 3D flower-like β-Ni(OH)₂. bsu.edu.az The formation of these complex structures is often a result of controlling nucleation and growth kinetics during the precipitation process. scispace.combsu.edu.az

Size-Controlled Synthesis

Controlling the particle size of Ni(OH)₂ is crucial, as size directly influences the material's properties. unt.edu Nanoparticles smaller than 10 nm are reported to exhibit enhanced electrochemical performance. researchgate.net

Several strategies are employed for size-controlled synthesis:

Use of Stabilizers: The addition of stabilizers or capping agents during chemical reduction is a common technique. For example, using polyvinylpyrrolidone (B124986) (PVP) in a hydrazine reduction synthesis of nickel nanoparticles, which can subsequently be oxidized to Ni(OH)₂, decreased the particle size from approximately 12 nm to 7 nm. unt.eduscribd.com

Use of Surfactants: Non-ionic surfactants like Triton X-100 can be used to control nanoparticle size during wet chemical synthesis. uminho.pt The surfactant molecules adsorb onto the surface of the growing nickel nuclei, forming a protective layer that inhibits coalescence and promotes the formation of spherical nanoparticles with a homogeneous size, for example, around 50 nm. uminho.pt Similarly, trioctylphosphine (B1581425) (TOP) has been used as a ligand to achieve precise size control of nickel nanoparticles from ~2 to 30 nm, which are precursors for nickel hydroxide. acs.org

Seeding Growth Technique: A conventional seeding growth technique allows for the synthesis of Ni(OH)₂ nanoparticles with controlled sizes. researchgate.net This method involves the initial formation of seed particles, followed by their controlled growth into larger nanoparticles. This approach has been used to create hexagonal β-Ni(OH)₂ nanoparticles with sizes between 14 and 17 nm. researchgate.net

Thin Film Deposition and Architectures

Thin films of nickel(II) hydroxide are important for various device applications, particularly in electrochromics and energy storage. researchgate.netiarjset.com The deposition method is key to controlling the film's morphology, phase, and electrochemical activity.

Electro-deposited and Chemically Deposited Films

Electro-deposition: This is a versatile technique for depositing Ni(OH)₂ films. It is an isothermal process where film thickness and morphology can be readily controlled by electrical parameters. iarjset.com In the potentiodynamic mode, Ni(OH)₂ films can be deposited from an aqueous bath of nickel chloride and potassium nitrate. iarjset.comiarjset.com Cathodic electrodeposition from a nickel nitrate solution onto a substrate like nickel foam is another effective method for creating binder-free electrodes. The use of micelle templates, such as sodium dodecyl sulfate (SDS), during electrodeposition allows for the creation of mesoporous films with ordered lamellar or hexagonal structures. nih.gov

Chemical Deposition: Chemical Bath Deposition (CBD) is a simple, cost-effective method for producing Ni(OH)₂ thin films at low temperatures. researchgate.netmdpi.com By controlling the bath composition and additives, various morphologies, from foam-like nanolamellae to stacked lamellae, can be achieved. mdpi.com For example, using nickel nitrate with the decomposition of urea yields the α-Ni(OH)₂ phase, while using ammonium hydroxide leads to the β-Ni(OH)₂ phase. scientific.net Different nickel precursors (e.g., nitrate, sulfate, chloride) in a CBD process can result in distinct nanostructures, including multilayer nanosheets and honeycomb-like structures. researchgate.net Other chemical methods include drop-dry deposition (DDD), which is a simple technique involving dropping and drying a precursor solution on a heated substrate. mdpi.com

Table 2: Comparison of Thin Film Deposition Techniques

Deposition Method Typical Precursors Key Features Resulting Morphology Reference
Electro-deposition Nickel chloride, Nickel nitrate Control via electrical parameters; can be used for binder-free electrodes Porous, sponge-like, nanosheets, mesoporous iarjset.comnih.gov
Chemical Bath Deposition (CBD) Nickel nitrate, Nickel sulfate, Urea, Ammonia (B1221849) Low temperature, cost-effective, scalable Nanolamellae, nanosheets, honeycomb-like mdpi.comscientific.netresearchgate.net
Reactive Sputtering Ni metal target, Ar + H₂O gas Formation of β-Ni(OH)₂ after aging Nanostructured thin films researchgate.net

Patterned and 3D Structures

Creating patterned and three-dimensional (3D) architectures is a key strategy for increasing the active surface area and improving the performance of Ni(OH)₂-based devices.

Chemically deposited films often exhibit inherent 3D structures. For instance, β-Ni(OH)₂ films grown by CBD can form interconnected, macroporous, honeycomb-like morphologies. researchgate.net Similarly, electrodeposited films can result in a highly porous, sponge-like architecture with interconnected channels that facilitate ion transport. iarjset.com

Composite and Hybrid Materials Incorporating Nickel(II) Hydroxide

To further improve the properties of nickel(II) hydroxide, particularly its electrical conductivity and cycling stability for energy storage applications, it is often combined with other materials to form composites and hybrids.

Conducting Polymer Composites: Polyaniline (PANI) and polypyrrole (PPy) are conducting polymers that can be integrated with Ni(OH)₂. Hybrid electrodes of PANI-Ni(OH)₂ can be prepared by a two-step electrodeposition process, resulting in a nanofibrous composite morphology. researchgate.netnih.gov While pure Ni(OH)₂ may offer higher specific capacitance, the PANI-Ni(OH)₂ nanocomposite shows significantly improved electrochemical stability and reversibility. researchgate.netnih.gov Similarly, hybrid nanowires of PPy-Ni(OH)₂ can be fabricated by electrodepositing the components into a nanoporous template, creating a material with enhanced capacitance compared to pure PPy. mdpi.com

Carbon-Based Composites: Graphene and other carbon materials are excellent candidates for creating composites due to their high conductivity and surface area. Composite structures of β-Ni(OH)₂ grown on CVD-graphene supported by 3D-nickel foam have shown significantly enhanced specific capacitance. mdpi.com The graphene layer improves the carrier transport rate of the relatively less conductive β-Ni(OH)₂. mdpi.com

Inorganic Composites: Ni(OH)₂ can be combined with other inorganic compounds. A novel composite of nickel silicate (B1173343) and nickel hydroxide (NiSi–Ni(OH)₂) with ordered hollow spherical morphologies has been developed via a one-step hydrothermal method. rsc.org This composite material leverages the synergistic effects between the two components, where the hollow structure facilitates fast ion diffusion, leading to high charge storage properties and excellent cycling stability. rsc.org Additionally, binary hydroxides, such as nickel cobalt layered double hydroxides (NiCo-LDHs), are a class of hybrid materials where controlling the morphology from nanosheets to nanowires by tuning the Ni:Co ratio can lead to exceptionally high specific capacitances. mdpi.comtheiet.org

Table 3: Chemical Compounds and PubChem CIDs

Compound Name PubChem CID
Nickel(II) hydroxide 61534
Nickel(II) chloride 24815
Sodium hydroxide 14798
Hydrazine 9321
Polyvinylpyrrolidone 7741
Nickel(II) sulfate 24933
Ammonium hydroxide 14923
Urea 1176
Hexamethylenetetramine 4101
Triton X-100 5590
Nickel(II) nitrate 25000
Potassium nitrate 24430
Sodium dodecyl sulfate 3423265
Ethylene glycol 174
Polyaniline 5377983
Polypyrrole 164627
Graphene 126488
Silicon dioxide 24261

Hybrid Nanosheet Arrays (e.g., Ni(OH)₂/Ni₃S₂)

Hybrid nanosheet arrays combining nickel(II) hydroxide (Ni(OH)₂) and trinickel disulfide (Ni₃S₂) have emerged as promising materials, particularly for energy storage and electrocatalysis. These hierarchical structures are often synthesized directly on a conductive substrate, such as nickel foam, through methods like simple hydrothermal processes. nih.gov In a typical synthesis, Ni₃S₂ nanorod or nanosheet arrays are first grown on the nickel foam, which then serve as a scaffold for the subsequent growth of ultrathin Ni(OH)₂ nanosheets. nih.govwikipedia.org This creates a three-dimensional, binder-free electrode with a large specific surface area and an abundance of electroactive sites. nih.govamericanelements.com

The synergy between the two components is key to their enhanced performance. The Ni₃S₂ core provides an efficient pathway for charge transport and robust structural support, while the external Ni(OH)₂ nanosheets increase the contact area with the electrolyte, facilitating rapid redox reactions. nih.govfishersci.fi This unique hierarchical architecture enhances the specific surface area and promotes a synergistic effect between the materials. nih.gov

In the field of supercapacitors, these hybrid arrays demonstrate remarkable electrochemical properties. For instance, Ni(OH)₂/Ni₃S₂ nanoarrays have exhibited high specific capacitance and good rate performance. nih.gov One study reported a specific capacitance of 2207 F·g⁻¹ at a current density of 1 A·g⁻¹ and excellent cycling stability, retaining over 90% of its initial capacitance after 5000 cycles. fishersci.nl Another configuration yielded a specific capacitance of 826 C·g⁻¹ at 1 A·g⁻¹. nih.gov When assembled into a hybrid supercapacitor device with activated carbon as the anode, these materials can achieve high energy and power densities. nih.govfishersci.nl

Table 1: Electrochemical Performance of Ni(OH)₂/Ni₃S₂ Hybrid Nanosheet Arrays

Electrode Material Application Performance Metric Value Conditions Reference
Ni(OH)₂/Ni₃S₂/NF Supercapacitor Specific Capacitance 2207 F·g⁻¹ at 1 A·g⁻¹ fishersci.nl
Ni(OH)₂/Ni₃S₂/NF Supercapacitor Cycling Stability 90.4% retention after 5000 cycles fishersci.nl
Ni(OH)₂/Ni₃S₂ Supercapacitor Specific Capacitance 826 C·g⁻¹ at 1 A·g⁻¹ nih.gov
Ni(OH)₂/Ni₃S₂ Supercapacitor Energy Density 48.3 Wh·kg⁻¹ at 800 W·kg⁻¹ nih.gov
Ni(OH)₂/Ni₃S₂-12h Water Splitting Cell Voltage 1.57 V at 10 mA cm⁻² wikipedia.org
Ni(OH)₂/Ni₃S₂-12h OER Overpotential 270 mV at 20 mA cm⁻² wikipedia.org
Ni(OH)₂/Ni₃S₂-12h HER Overpotential 211 mV at 20 mA cm⁻² wikipedia.org
Ni₃S₂/Ni(OH)₂-5h OER Overpotential 237 mV at 100 mA cm⁻² americanelements.com
Ni₃S₂/Ni(OH)₂-5h HER Overpotential 360 mV at 100 mA cm⁻² americanelements.com

Metal Hydroxide Composites (e.g., with CuO)

Composites of nickel(II) hydroxide with other metal oxides, such as copper(II) oxide (CuO), have garnered significant attention for energy storage applications. scribd.com These materials are often synthesized using facile, low-temperature chemical precipitation or thermal oxidation methods. fishersci.fifishersci.se The resulting nanocomposites can feature various morphologies, including core-shell nanowire arrays where CuO acts as the core and Ni(OH)₂ forms the shell. fishersci.fi This structure is advantageous as the CuO core provides a stable and conductive pathway, while the Ni(OH)₂ nanoflake shell offers numerous electroactive sites for redox reactions. fishersci.fiereztech.com

The incorporation of CuO into the β-Ni(OH)₂ matrix has been shown to significantly enhance electrochemical performance compared to pure β-Ni(OH)₂. scribd.comwikipedia.org The addition of CuO improves the reversibility of the electrode and increases the separation between the oxygen evolution potential and the anodic peak potential. scribd.comwikipedia.org This enhancement is attributed to the nanosize of the CuO particles and the chemical interaction between the two components, which leads to a higher proton diffusion coefficient and lower charge transfer resistance. scribd.comwikipedia.org

In supercapacitor applications, these composites have demonstrated impressive results. A CuO-embedded β-Ni(OH)₂ electrode exhibited a specific capacitance of 855 F·g⁻¹ at a current density of 5 A·g⁻¹ and maintained over 90% of its capacitance after 3000 cycles. scribd.comwikipedia.org Another study on a composite with a 1:1 molar ratio of Ni/Cu, calcined at 200 °C, reported a high specific capacitance of 684.2 F·g⁻¹ at 1 A·g⁻¹, with 91.7% capacitance retention after 1000 cycles. fishersci.se Core-shell Ni(OH)₂@CuO nanowire arrays have delivered large areal capacitances of 1.625 F·cm⁻² at 3 mA·cm⁻² and shown excellent cycling stability, retaining 96.4% of their capacity after 5000 cycles. fishersci.fi Asymmetric supercapacitors fabricated with these composites as the positive electrode and activated carbon as the negative electrode have achieved high energy densities. fishersci.fi

Table 2: Performance of Ni(OH)₂-CuO Composite Electrodes in Supercapacitors

Electrode Material Synthesis Method Specific Capacitance Areal Capacitance Cycling Stability Reference
CuO embedded β-Ni(OH)₂ Precipitation 855 F·g⁻¹ at 5 A·g⁻¹ - >90% after 3000 cycles scribd.comwikipedia.org
Ni(OH)₂/CuO (1:1 molar ratio) Chemical Synthesis & Calcination 684.2 F·g⁻¹ at 1 A·g⁻¹ - 91.7% after 1000 cycles fishersci.se
Ni(OH)₂@CuO core-shell arrays Thermal Oxidation & Chemical Bath Deposition - 1.625 F·cm⁻² at 3 mA·cm⁻² 96.4% after 5000 cycles fishersci.fi
CuO@Ni(OH)₂/Zn(OH)₂ Anodization & Hydrothermal 306.2 mAh·g⁻¹ at 0.8 A·g⁻¹ - 195.1 mAh·g⁻¹ at 4 A g⁻¹ after 10,000 cycles ereztech.com

Layered Double Hydroxide Composites (e.g., with g-C₃N₄)

Layered double hydroxide (LDH) composites incorporating graphitic carbon nitride (g-C₃N₄) represent a versatile class of materials with applications in photocatalysis and energy storage. fishersci.nlfishersci.ca These composites are typically prepared through simple and environmentally friendly methods like precipitation or one-step hydrothermal routes. fishersci.nlfishersci.atnih.gov In these structures, Ni(OH)₂ nanosheets are grown over or interconnected with layered g-C₃N₄. fishersci.cafishersci.at

For photocatalysis, particularly visible-light-driven hydrogen production, Ni(OH)₂ acts as an efficient, low-cost co-catalyst for g-C₃N₄. fishersci.nl The g-C₃N₄ component absorbs visible light, and the resulting photogenerated electrons are efficiently transferred to the Ni(OH)₂ co-catalyst interface, which serves as the active site for hydrogen evolution. fishersci.nlfishersci.ca This effective charge separation minimizes electron-hole recombination. charchem.org Research has shown that a very small loading of Ni(OH)₂ (e.g., 0.5 mol%) can significantly boost the H₂-production rate, achieving results comparable to those using precious metal co-catalysts like platinum. fishersci.nl One study reported an optimal H₂-production rate of 7.6 μmol·h⁻¹, which corresponded to an apparent quantum efficiency of 1.1% at 420 nm. fishersci.nl

In the context of supercapacitors, the combination of Ni(OH)₂ and g-C₃N₄ proves highly beneficial. The g-C₃N₄ provides a conductive and porous framework that facilitates effective ion diffusion and electron transfer, while the Ni(OH)₂ contributes high redox activity (pseudocapacitance). fishersci.cafishersci.atnih.gov This synergistic effect leads to significantly improved specific capacitance and cycling stability compared to the individual components. fishersci.ca Composites have been synthesized with unique honeycomb-like architectures, which provide a perpendicular charge transport pathway, further enhancing electron diffusion. fishersci.atnih.gov These materials have demonstrated very high specific capacitances, with one study reporting 1768.7 F·g⁻¹ at 7 A·g⁻¹, and good cycling performance, retaining about 84% of capacity after 4000 cycles. fishersci.atnih.gov Asymmetric supercapacitors using these composites have achieved high energy and power densities. fishersci.atnih.gov

Table 3: Performance of Ni(OH)₂/g-C₃N₄ Composites

Composite Material Application Performance Metric Value Conditions Reference
0.5 mol% Ni(OH)₂–g-C₃N₄ Photocatalytic H₂ Production H₂-production rate 7.6 μmol·h⁻¹ Visible light (λ > 420 nm) fishersci.nl
0.5 mol% Ni(OH)₂–g-C₃N₄ Photocatalytic H₂ Production Apparent Quantum Efficiency 1.1% at 420 nm fishersci.nl
1 wt% Ni(OH)₂@g-C₃N₄/halloysite Photocatalytic H₂ Production H₂-production rate 18.42 µmol·h⁻¹ Visible light fishersci.ca
Ni(OH)₂/g-C₃N₄ Supercapacitor Specific Capacitance 668 F·g⁻¹ at 1 A·g⁻¹ fishersci.ca
Ni(OH)₂/g-C₃N₄ Supercapacitor Cycling Stability 96.1% retention after 3000 cycles fishersci.ca
g-C₃N₄@Ni(OH)₂ Supercapacitor Specific Capacitance 1768.7 F·g⁻¹ at 7 A·g⁻¹ fishersci.atnih.gov
g-C₃N₄@Ni(OH)₂ Supercapacitor Cycling Stability ~84% retention after 4000 cycles fishersci.atnih.gov

Electrocatalytic Applications of Nickel Ii Hydroxide: Mechanistic Insights

Electrocatalysis towards Small Molecules (e.g., Organic Compounds)

Nickel-based materials, particularly nickel hydroxide (B78521), are effective electrocatalysts for the oxidation of small organic molecules, which is crucial for applications like fuel cells, organic synthesis, and wastewater treatment. nih.govresearchgate.net The electrocatalytic mechanisms are generally categorized into two main pathways: a mediated electrolysis involving the Ni(OH)₂/NiOOH redox couple and direct electrocatalysis. nih.govresearchgate.netnih.gov

The most commonly accepted mechanism for the electro-oxidation of small organic molecules, such as alcohols, on nickel hydroxide electrodes is an indirect, mediated process. This mechanism involves a regenerative cycle of the nickel catalyst. researchgate.netacs.org

The process can be summarized in two main steps:

Electrochemical Formation of the Active Species: The Ni(OH)₂ on the electrode surface is first electrochemically oxidized to nickel(III) oxyhydroxide (NiOOH) in an alkaline electrolyte. researchgate.netacs.org This step occurs at potentials around 0.43 V. researchgate.net

Reaction: β-Ni(OH)₂ + OH⁻ → β-NiOOH + H₂O + e⁻ researchgate.net

Chemical Oxidation of the Organic Molecule: The generated NiOOH then acts as a chemical oxidizing agent for the organic molecule (e.g., an alcohol). During this process, the organic molecule is oxidized, and the NiOOH is reduced back to Ni(OH)₂, restarting the catalytic cycle. researchgate.netacs.orgnih.gov

General Reaction: NiOOH + Alcohol → Ni(OH)₂ + Oxidation Products acs.org

In-situ Fourier transform infrared spectroscopy (FTIR) studies have confirmed that the electro-oxidation of methanol (B129727), ethanol, and glycerol (B35011) on Ni(OH)₂-based catalysts begins concurrently with the formation of the β-NiOOH phase. acs.org The oxidation products depend on the specific alcohol; for instance, methanol and glycerol primarily yield formate, while ethanol's oxidation leads to acetate. researchgate.netacs.org This cyclic process, where NiOOH is electrochemically generated and chemically consumed, allows for the continuous oxidation of the organic substrate.

StepDescriptionGeneral Equation
1: Catalyst ActivationElectrochemical oxidation of Ni(II) hydroxide to Ni(III) oxyhydroxide.Ni(OH)₂ + OH⁻ → NiOOH + H₂O + e⁻
2: Substrate OxidationChemical oxidation of the organic molecule by NiOOH, regenerating the catalyst.NiOOH + Organic Molecule → Ni(OH)₂ + Products

Alongside the mediated mechanism, direct electrocatalysis on the surface of Ni(OH)₂ or NiOOH has also been proposed. nih.govresearchgate.net In this pathway, the organic molecule adsorbs onto the catalyst surface and undergoes direct electron transfer. The electrocatalytic activity of NiOOH is often attributed to the presence of unpaired d-electrons or empty d-orbitals, which facilitate the formation of bonds with adsorbed species. nih.gov

More recent research has demonstrated a direct oxidation pathway that completely avoids the NiOOH intermediate. For example, in a MoO₃/Ni(OH)₂ catalyst used for methanol oxidation, in-situ Raman spectroscopy confirmed that NiOOH was not formed during the reaction. nih.govresearcher.life Density functional theory (DFT) calculations suggested a synergistic effect where Ni²⁺ serves as the adsorption site for methanol, while adjacent Mo⁶⁺ sites capture the deprotonated hydrogen. nih.govresearcher.life This synergy significantly lowers the energy barrier for a key intermediate step (CH₂O* → CHO* + H*), enabling a direct oxidation route that is not limited by the rate of Ni(OH)₂ to NiOOH conversion. nih.govresearcher.life

Ni(OH)₂/NiOOH Mediated Electrolysis Mechanisms

Oxygen Evolution Reaction (OER) Electrocatalysis Mechanisms

The Oxygen Evolution Reaction (OER) is a critical, yet kinetically sluggish, half-reaction in water electrolysis. ethz.ch Nickel-based hydroxides and oxyhydroxides are among the most effective non-precious metal catalysts for OER in alkaline media. nih.gov The mechanism proceeds through the formation of NiOOH as the active catalytic phase. rsc.orgnih.gov

The generally accepted OER mechanism on NiOOH surfaces is the adsorbate evolution mechanism (AEM), which involves four concerted proton-electron transfer steps:

M + OH⁻ → M-OH + e⁻

M-OH + OH⁻ → M-O + H₂O + e⁻

M-O + OH⁻ → M-OOH + e⁻

M-OOH + OH⁻ → M + O₂ + H₂O + e⁻

Here, 'M' represents the active nickel site on the surface of the NiOOH. The Ni(OH)₂ itself is a pre-catalyst that transforms into the active β-NiOOH or γ-NiOOH phases under OER potentials. ethz.chnih.gov While Ni sites are active, it is widely documented that the incorporation of iron (Fe) into the nickel hydroxide lattice dramatically enhances OER activity. harvard.edu The presence of Fe appears to increase the number of active sites and may facilitate electron transfer. harvard.edu Some studies propose that Fe sites are the primary active centers, while the NiOOH matrix provides a conductive and stable host. harvard.edunih.gov Heterostructures, such as Ir/Ni(OH)₂, can create synergistic effects where different intermediates (*OH and *O) adsorb on different sites (Ni and Ir, respectively), accelerating the formation of *OOH and boosting OER performance. rsc.org

Urea (B33335) Oxidation Reaction (UOR) Electrocatalysis Mechanisms

The urea oxidation reaction (UOR) is an attractive alternative to the OER for energy-saving hydrogen production, as it has a much lower theoretical cell potential (0.37 V) compared to water electrolysis (1.23 V). nih.govmdpi.com Nickel hydroxide is the most prominent and effective catalyst for UOR in alkaline solutions. mdpi.comresearchgate.net

The mechanism for UOR on nickel-based catalysts is generally described by two main pathways: an indirect mechanism (also known as the Botte mechanism or catalyst regeneration mechanism) and a direct oxidation mechanism. nih.govmdpi.com

In the indirect mechanism , Ni(OH)₂ is first electrochemically oxidized to NiOOH. This NiOOH then chemically oxidizes the urea molecule, regenerating Ni(OH)₂. nih.govresearchgate.netresearchgate.net

Anode Reaction: Ni(OH)₂ + OH⁻ → NiOOH + H₂O + e⁻ nih.gov

Chemical Reaction: 6NiOOH + CO(NH₂)₂ + 2OH⁻ → 6Ni(OH)₂ + N₂ + CO₂ + H₂O mdpi.commdpi.com

In the direct oxidation mechanism , urea molecules are believed to adsorb directly onto the NiOOH catalyst surface and are then electrochemically oxidized. nih.govmdpi.com

Both α-Ni(OH)₂ and β-Ni(OH)₂ phases are active for UOR, with the disordered α-phase generally showing superior performance with higher current densities. researchgate.net

The active species for urea oxidation is widely accepted to be the Ni³⁺ ion within the NiOOH structure. researchgate.netresearchgate.netresearchgate.net The oxidation of Ni²⁺ (in Ni(OH)₂) to Ni³⁺ (in NiOOH) is the crucial first step that enables the catalysis to proceed. nih.govmdpi.com

The role of the Ni³⁺ active phase is multifaceted:

Active Site for Adsorption: The Ni³⁺ sites act as the centers for the adsorption of urea molecules from the electrolyte. nih.govresearchgate.net

Driving Force for Oxidation: As a higher-valent species, Ni³⁺ has a strong affinity for electrons and drives the six-electron oxidation of the urea molecule. In the process, Ni³⁺ is reduced back to Ni²⁺, allowing the catalytic cycle to continue upon re-oxidation. nih.govmdpi.com

The perfect match observed between the onset potential for UOR and the potential for the Ni²⁺/Ni³⁺ redox transition confirms that the formation of the Ni³⁺ phase is the rate-determining step that initiates the reaction. researchgate.net

Hydrogen Evolution Reaction (HER) Electrocatalysis Mechanisms

In alkaline electrolytes, the hydrogen evolution reaction (HER) is kinetically challenging because it requires an initial water dissociation step to generate protons. rsc.orgoaepublish.com Nickel hydroxide plays a crucial role in facilitating this step, often as part of a composite or heterostructured catalyst. rsc.orgacs.org

The HER in alkaline media proceeds via two primary pathways, both starting with the Volmer step:

Volmer Step (Water Dissociation): H₂O + e⁻ → H_ads + OH⁻

Heyrovsky Step: H_ads + H₂O + e⁻ → H₂ + OH⁻ OR

Tafel Step: H_ads + H_ads → H₂

Nickel hydroxide is particularly effective at promoting the initial Volmer step. rsc.org In many highly active catalysts, a synergistic effect is observed at the interface between metallic nickel (or another metal) and nickel hydroxide. rsc.orgresearchgate.net

Ni(OH)₂ Role: The nickel hydroxide component of the catalyst promotes the cleavage of H–OH bonds in water molecules, efficiently generating adsorbed hydrogen (H_ads) and releasing hydroxide ions. rsc.org

Metallic Component Role: The metallic sites (e.g., Ni, Pt) then facilitate the adsorption and subsequent combination of these H_ads intermediates to form molecular hydrogen (H₂) via either the Heyrovsky or Tafel step. rsc.org

Therefore, in HER electrocatalysis, Ni(OH)₂ is not typically the sole active material but rather a critical component in a heterostructure that accelerates the rate-limiting water dissociation step. rsc.orgoaepublish.com

Photocatalytic Activity and Mechanisms of Nickel Ii Hydroxide

Photocatalytic Hydrogen Production Mechanisms

Nickel(II) hydroxide (B78521) (Ni(OH)₂) is widely employed as an earth-abundant co-catalyst to enhance photocatalytic hydrogen (H₂) evolution from water. The primary mechanism involves its synergistic interaction with a semiconductor photocatalyst, such as titanium dioxide (TiO₂) or cadmium sulfide (B99878) (CdS).

When the semiconductor is irradiated with light of sufficient energy, electron-hole pairs are generated. rsc.org The core of the enhancement mechanism lies in the efficient separation and transfer of these charge carriers. The conduction band (CB) of the semiconductor is typically at a more negative potential than the Ni²⁺/Ni⁰ redox potential. acs.orgrsc.org This potential difference drives the transfer of photogenerated electrons from the semiconductor's CB to the Ni(OH)₂ loaded on its surface. acs.orgmdpi.com

This electron transfer has two critical consequences:

It effectively separates the electrons from the holes, significantly reducing the probability of their recombination and thereby increasing the quantum efficiency of the photocatalytic process. rsc.orgresearchgate.net

The transferred electrons reduce some of the Ni²⁺ ions in the hydroxide to metallic nickel (Ni⁰). acs.orgrsc.org

These in-situ formed Ni⁰ atoms or clusters then act as the active sites for the hydrogen evolution reaction (HER). acs.orgrsc.org They serve as a sink for electrons and catalyze the reduction of protons (H⁺) from water to produce H₂ gas. rsc.orgacs.org The holes left in the valence band of the semiconductor are consumed by a sacrificial electron donor present in the solution, such as methanol (B129727) or triethanolamine (B1662121) (TEOA), completing the photocatalytic cycle. acs.orgmdpi.com

The loading amount of Ni(OH)₂ is a critical parameter. Studies on Ni(OH)₂/TiO₂ composites found that an optimal loading of 0.23 mol% resulted in a hydrogen production rate of 3056 μmol h⁻¹ g⁻¹, over 223 times greater than that of pure TiO₂. acs.org Similarly, a Cd₀.₅Zn₀.₅S composite with 10% Ni(OH)₂ showed a hydrogen evolution rate of 46.6 mmol g⁻¹ h⁻¹, nearly 9 times higher than the pristine material. rsc.orgrsc.org

Photocatalyst CompositeOptimal Ni(OH)₂ LoadingH₂ Evolution RateEnhancement Factor (vs. bare photocatalyst)Reference
Ni(OH)₂/TiO₂0.23 mol%3056 μmol g⁻¹ h⁻¹>223x acs.org
Ni(OH)₂/Cd₀.₅Zn₀.₅S10%46.6 mmol g⁻¹ h⁻¹~9x rsc.orgrsc.org
Ni(OH)₂/g-C₃N₄1.57%~19 mmol g⁻¹ h⁻¹Not specified researchgate.net
CdS/5%Ni(OH)₂5%Not specified, but significantly improvedNot specified mdpi.com

Photocatalytic CO₂ Reduction Mechanisms

Nickel(II) hydroxide also functions as an effective co-catalyst in the photocatalytic reduction of carbon dioxide (CO₂) into valuable fuels like carbon monoxide (CO) and methane (B114726) (CH₄). researchgate.netmdpi.com Its role is multifaceted, involving enhanced CO₂ adsorption, activation, and serving as a sink for photogenerated electrons. researchgate.netsciopen.com

In many systems, particularly those involving layered double hydroxides (LDHs) or dye-sensitized setups, Ni(OH)₂ provides alkaline surface sites that effectively bind and activate the acidic CO₂ molecules. sciopen.comrsc.org For instance, in a dye-sensitized system using a [Ru(bpy)₃]Cl₂ sensitizer (B1316253) and a titanate nanosheet (H₂Ti₆O₁₃) support, Ni(OH)₂ loaded onto the support acts as both the CO₂ adsorbent and the active site for reduction. sciopen.com Photoelectrons from the excited dye are transferred via the titanate linker to the Ni(OH)₂ sites, where they reduce the adsorbed CO₂, achieving a high CO production rate of 1801 μmol g⁻¹ h⁻¹. sciopen.com

Another proposed mechanism involves the formation of frustrated Lewis acid-base pairs on the catalyst surface. researchgate.net In Ni-Sn hydroxide photocatalysts, photo-induced oxygen vacancies (Lewis acid sites) and adjacent surface hydroxyl groups (Lewis base sites) work together to capture, activate, and reduce CO₂ with the help of protons. researchgate.net The surface hydroxyls can be regenerated by dissociating water molecules from the atmosphere, allowing for sustainable CO₂ conversion even from ambient air. researchgate.net Theoretical studies on Ni-containing LDHs suggest that while CO and CH₄ are often the main products, the further reduction of intermediates can be a limiting step. rsc.org

Degradation of Organic Pollutants: Mechanistic Studies (e.g., Methyl Orange)

Nickel(II) hydroxide can catalyze the oxidative degradation of stable organic pollutants like the azo dye Methyl Orange (MO). researchgate.netsci-hub.se The mechanism often involves an advanced oxidation process (AOP) where highly reactive hydroxyl radicals (•OH) are generated. researchgate.net

In a typical process, Ni(OH)₂ is used as a heterogeneous catalyst in an aqueous solution of the pollutant, often with the addition of an oxidizing agent like hydrogen peroxide (H₂O₂). sci-hub.se While some degradation occurs with the catalyst alone, the presence of H₂O₂ significantly enhances the rate. sci-hub.se For example, one study noted 18% degradation of MO in 15 minutes with only Ni(OH)₂, which increased to 32% with the addition of H₂O₂. sci-hub.se

The degradation process is believed to follow these steps:

Adsorption : The organic pollutant (MO) and the oxidant (H₂O₂) adsorb onto the active sites on the surface of the Ni(OH)₂ catalyst. sci-hub.se

Radical Generation : The catalyst facilitates the decomposition of H₂O₂ to generate powerful hydroxyl radicals (•OH). mdpi.com

Oxidation : These highly reactive •OH radicals attack the complex aromatic structure of the MO molecule, breaking it down into smaller, less harmful intermediates and eventually leading to mineralization (conversion to CO₂, water, and inorganic ions). mdpi.com

Kinetic studies suggest the degradation can follow the Eley-Rideal mechanism, where one reactant (e.g., H₂O₂) is adsorbed on the catalyst surface and reacts with the other reactant (MO) from the bulk solution. researchgate.net The efficiency of degradation is influenced by parameters such as catalyst dosage, pollutant concentration, and temperature. sci-hub.se

Role of Interfacial Charge Transfer in Photocatalysis

The enhanced photocatalytic activity of Ni(OH)₂-based composites is fundamentally governed by the process of interfacial charge transfer. beilstein-journals.org When Ni(OH)₂ is combined with a semiconductor photocatalyst (e.g., TiO₂, g-C₃N₄, CdS), a heterojunction is formed at their interface. rsc.orgresearchgate.net This interface is crucial for dictating the fate of photogenerated electron-hole pairs.

Upon photoexcitation of the semiconductor, electrons are promoted to its conduction band (CB) and holes are left in its valence band (VB). beilstein-journals.org The relative energy levels of the two materials determine the direction of charge flow. Typically, nickel-containing compounds have a lower CB edge potential compared to many common semiconductors like TiO₂. beilstein-journals.org This creates a thermodynamic driving force for the photoexcited electrons to migrate from the semiconductor's CB to the Ni(OH)₂ co-catalyst. acs.orgbeilstein-journals.org

This transfer is a key step in separating the charge carriers, which is a major limiting factor in photocatalysis. researchgate.net By moving the electrons to the co-catalyst, their recombination with the holes remaining in the semiconductor's VB is suppressed. rsc.org This spatial separation of charges increases their lifetime, making them more available to participate in redox reactions at the catalyst surface. researchgate.net The efficient transfer of electrons is evidenced by techniques like photoluminescence spectroscopy, where a quenched emission signal in the composite material indicates reduced recombination, and electrochemical impedance spectroscopy (EIS), where a smaller arc radius for the composite suggests lower charge-transfer resistance. rsc.org

Co-catalyst Functionality and Enhancement Mechanisms

Nickel(II) hydroxide's primary role in photocatalysis is that of a non-noble metal co-catalyst, which enhances the performance of a primary semiconductor photocatalyst through several key mechanisms. rsc.orgrsc.org

Providing Active Reaction Sites : Ni(OH)₂ provides abundant and accessible active sites for surface reactions. rsc.orgmdpi.com In hydrogen evolution, the in-situ formed Ni⁰ particles serve as the catalytic centers for proton reduction. acs.orgrsc.org In CO₂ reduction, the hydroxide surface can offer basic sites for CO₂ adsorption and activation. sciopen.com The morphology of the Ni(OH)₂, such as forming 3D nano-flower structures or highly dispersed nanoparticles, can further increase the number of available active sites. rsc.orgresearchgate.net

Reducing Reaction Overpotential : By providing a more favorable catalytic surface, Ni(OH)₂ can lower the activation energy barrier (overpotential) for specific reactions, particularly the hydrogen evolution reaction. researchgate.net This makes the reduction of protons to hydrogen gas kinetically easier to achieve.

Enhancing Light Absorption : In some composite systems, the presence of the Ni(OH)₂ co-catalyst can lead to a wider absorption range in the visible light spectrum compared to the bare semiconductor, allowing for more efficient use of solar energy. rsc.orgrsc.org

The synergy between Ni(OH)₂ and various semiconductors has been demonstrated to be highly effective. For example, when paired with graphitic carbon nitride (g-C₃N₄), Ni(OH)₂ nanoparticles significantly enhance hydrogen production by improving charge separation. researchgate.netresearchgate.net Similarly, when decorated on Cd₀.₅Zn₀.₅S, it not only boosts H₂ evolution but also improves the photostability of the sulfide semiconductor by drawing away electrons and preventing its photocorrosion. rsc.org

Advanced Research Considerations and Future Perspectives

In-Situ and Operando Characterization Techniques for Dynamic Processes

Understanding the dynamic changes that nickelic hydroxide (B78521) undergoes during electrochemical processes is paramount for optimizing its performance. Traditional ex situ characterization methods, which require stopping the reaction and disassembling the device, can lead to sample contamination and may not capture the true state of the material under operational stress. rsc.org To overcome these limitations, researchers are increasingly employing in-situ (in place) and operando (during operation) characterization techniques. numberanalytics.comresearchgate.net

These advanced methods allow for the real-time monitoring of a material's physical and chemical properties within its native environment. numberanalytics.commdpi.com Techniques such as X-ray photoelectron spectroscopy (XPS), X-ray absorption spectroscopy (XAS), transmission electron microscopy (TEM), and X-ray diffraction (XRD) are being adapted for in-situ and operando studies. numberanalytics.commdpi.com This allows for the direct observation of dynamic processes, including changes in morphology, valence state of nickel ions, crystal structure, and the formation of intermediate species during reactions. rsc.orgmdpi.com For instance, operando XRD can track phase transitions in the electrode material during battery charging and discharging, while operando spectroscopy can reveal shifts in electronic structure. numberanalytics.comresearchgate.net

The data gathered from these techniques are crucial for building a comprehensive understanding of reaction mechanisms and degradation pathways, providing invaluable feedback for the rational design of more robust and efficient nickel hydroxide-based materials. rsc.orgmdpi.com

Table 1: Key In-Situ/Operando Techniques for Nickel Hydroxide Research

Technique Information Gained Relevance to Nickelic Hydroxide
X-ray Diffraction (XRD) Crystal structure, phase transitions, lattice parameters. numberanalytics.com Monitors the conversion between α-Ni(OH)₂, β-Ni(OH)₂, and γ-NiOOH phases during electrochemical cycling.
X-ray Absorption Spectroscopy (XAS) Local atomic structure, oxidation states, coordination environment. numberanalytics.commdpi.com Tracks the changes in the Ni oxidation state (Ni²⁺ ↔ Ni³⁺) and local bonding environment in real-time.
Transmission Electron Microscopy (TEM) Morphology, microstructure, high-resolution imaging. numberanalytics.commdpi.com Visualizes morphological changes, such as swelling or fracturing of nanostructures, during operation.
X-ray Photoelectron Spectroscopy (XPS) Surface chemistry, elemental composition, electronic states. mdpi.com Probes the surface and interfacial chemistry, identifying reaction intermediates and surface reconstruction.
Scanning Probe Microscopy (SPM) Surface topography, local electronic and ionic properties. researchgate.netmdpi.com Maps surface potential and morphological evolution at the nanoscale during electrochemical processes.

Structure-Activity Relationship Elucidation

The performance of this compound in applications like electrocatalysis and energy storage is intrinsically linked to its structure. Elucidating the relationship between its atomic-level structure and its functional activity is a primary goal of current research. The two main polymorphs, α-Ni(OH)₂ and β-Ni(OH)₂, exhibit different electrochemical behaviors due to their distinct crystal structures. researchgate.netresearchgate.net The α-phase, with its larger interlayer spacing, often shows higher initial activity, while the β-phase is generally more stable. researchgate.netwikipedia.org

Research has shown that structural disorder, including stacking faults, hydration levels, and mechanical stresses, can significantly impact electrochemical activity. researchgate.netresearchgate.net For example, a less crystalline, more disordered β-Ni(OH)₂ material can exhibit higher activity than its well-crystallized counterpart. researchgate.net Furthermore, the incorporation of other metal ions, such as cobalt, into the nickel hydroxide lattice can alter its electronic properties and improve proton conductivity, thereby enhancing performance. researchgate.net Operando characterization techniques are critical in this area, as they allow researchers to directly correlate dynamic structural changes with electrochemical performance metrics, providing a clearer picture of the structure-activity relationship. researchgate.net

Defect Engineering and Electronic Conductivity Enhancement

A significant limitation of nickel hydroxide is its relatively low intrinsic electrical conductivity. isroset.org This poor conductivity can hinder charge transfer rates, limiting the material's performance in high-power applications. To address this, researchers are focusing on defect engineering—the intentional introduction of defects such as vacancies and holes into the crystal lattice.

Studies have demonstrated that creating vacancies and holes in nickel hydroxide nanosheets can facilitate the diffusion of reactive species, modify the electronic structure, and enhance the material's surface properties. rsc.org This strategy has been shown to boost electrocatalytic activity for reactions like alcohol oxidation. rsc.org The introduction of defects can create additional pathways for electron transport and expose more active sites.

Another approach is the creation of heterostructures. For example, theoretical calculations confirmed by experiments show that loading nickel metal nanoparticles onto the surface of Ni(OH)₂ can significantly improve electrical conductivity and enhance the kinetics of the hydrogen evolution reaction. rsc.org Doping with other elements is also a viable strategy to increase the concentration of charge carriers and thereby improve conductivity. researchgate.net These efforts in defect engineering are crucial for overcoming the inherent electronic limitations of nickel hydroxide.

Tailoring Morphology and Nanostructure for Specific Research Objectives

The morphology and nanostructure of this compound materials play a critical role in determining their functional properties. By controlling the size, shape, and dimensionality of these materials at the nanoscale, researchers can optimize them for specific applications. For instance, hierarchical three-dimensional (3D) porous structures can provide a large surface area and efficient pathways for ion transport, which is highly beneficial for supercapacitors and battery electrodes.

Various synthesis strategies are employed to control morphology. Hydrothermal methods allow for the tuning of reaction parameters to produce different nanostructures; for example, by adjusting the ratio of nickel to cobalt ions, the morphology of a Ni-Co layered double hydroxide can be shifted from nanowires to nanosheets, leading to improved electrochemical performance. researchgate.net Another advanced technique involves using metal-organic frameworks (MOFs) as sacrificial templates. researchgate.net This method allows for the creation of complex, hierarchical structures like yolk-shell spheres, which can be converted into various nickel compounds while retaining the desired morphology. researchgate.net The ability to tailor nanostructures—be it nanosheets, nanowires, nanotubes, or complex 3D architectures—is a powerful tool for enhancing properties such as active site exposure, ion diffusion kinetics, and structural stability for targeted research goals.

Theoretical Predictions and Experimental Validation in Advanced Nickel Hydroxide Systems

The synergy between theoretical modeling and experimental work is accelerating the discovery and optimization of advanced nickel hydroxide systems. Computational methods, particularly Density Functional Theory (DFT), provide powerful tools for predicting material properties from first principles. isroset.orgrsc.org DFT calculations can be used to model electronic structures, predict reaction pathways, calculate adsorption energies of intermediates, and evaluate the thermodynamic stability of different phases and defect structures. rsc.orgaip.org

For example, DFT was used to predict that the β-phase of Ni(OH)₂ would have better activity for the hydrogen evolution reaction than the α-phase and that creating a Ni/Ni(OH)₂ interface would enhance electrical conductivity. rsc.org These theoretical predictions were subsequently validated through the experimental synthesis and testing of the materials, which confirmed the enhanced performance. rsc.org

In another instance, ab initio molecular orbital calculations for a cluster model of Ni(OH)₂ have been used to interpret experimental X-ray photoelectron spectroscopy (XPS) data. aip.orgresearchgate.net By comparing the theoretically predicted spectrum with the measured one, researchers can validate their theoretical models and gain deeper insights into the complex electronic structure of the material. aip.orgresearchgate.net This iterative cycle of theoretical prediction followed by experimental validation is essential for navigating the vast parameter space of materials design and for building a fundamental understanding that guides the development of next-generation nickel hydroxide-based technologies. isroset.orgaip.org

Q & A

Q. What advanced computational methods complement experimental data in modeling the electronic structure of this compound polymorphs?

  • Methodology : Apply hybrid DFT (e.g., HSE06 functional) to calculate bandgaps and density of states (DOS). Validate with experimental UV-Vis and ellipsometry data. Machine learning (ML) algorithms can predict phase stability under varying electrochemical conditions .

Key Methodological Considerations

  • Reproducibility : Document synthesis protocols in line with Beilstein Journal guidelines, including raw data in supplementary materials (e.g., XRD patterns, CV curves) .
  • Safety : Store this compound away from oxidizing agents (e.g., HNO₃, Cl₂) in inert atmospheres to prevent unintended reactions .
  • Data Contradictions : Address conflicting reports by standardizing testing conditions (e.g., electrolyte purity, electrode pretreatment) and reporting uncertainty intervals .

For detailed experimental protocols, refer to Jayashree & Kamath (1999) on electrochemical synthesis and Kotok & Kovalenko (2019) on method-dependent material properties .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.